(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate
Description
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-15-10-4-2-8(3-5-10)11(14)16-7-9(13)6-12/h2-5,9,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAZFVNRQKMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate chemical structure
An In-depth Technical Guide to (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate: Synthesis, Characterization, and Applications
Introduction: A Versatile Chlorohydrin Ester Intermediate
This compound is a chlorohydrin ester, a class of organic compounds characterized by the presence of a chlorine atom and a hydroxyl group on adjacent carbon atoms, linked to a carboxylate group. This particular molecule is synthesized from 4-methoxybenzoic acid (also known as p-anisic acid) and epichlorohydrin. Its structure combines the features of a stable aromatic ester with a reactive chlorohydrin moiety, making it a valuable intermediate in organic synthesis.
The true significance of this compound lies in its potential as a building block in drug discovery and development. Chlorohydrins are versatile precursors for the synthesis of epoxides, amino alcohols, and other functionalized molecules that are core scaffolds in many pharmaceutical agents.[1] For instance, the specific enantiomer, 4-Methoxybenzoic Acid (2R)-3-Chloro-2-hydroxypropyl Ester, has been identified as an impurity in the synthesis of novel anti-tuberculosis drugs, highlighting its relevance in the pharmaceutical landscape.[2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and the scientific principles underpinning its utility.
Physicochemical Properties of Reactants
A successful synthesis begins with a thorough understanding of the starting materials. The key properties of 4-methoxybenzoic acid and epichlorohydrin are summarized below.
| Property | 4-Methoxybenzoic Acid | Epichlorohydrin |
| Synonyms | p-Anisic acid, Draconic acid | 2-(chloromethyl)oxirane, 1-Chloro-2,3-epoxypropane |
| CAS Number | 100-09-4[3] | 106-89-8[4] |
| Molecular Formula | C₈H₈O₃[5] | C₃H₅ClO[4] |
| Molecular Weight | 152.15 g/mol [3] | 92.52 g/mol |
| Appearance | White crystalline solid[6][7] | Colorless liquid with a pungent, sweet odor[4] |
| Melting Point | 183-186 °C[3] | -48 °C[8] |
| Boiling Point | 275-280 °C[3] | 115 °C[8] |
| Solubility | Insoluble in cold water; soluble in alcohols, ether, ethyl acetate.[6][7] | Reacts exothermically with water.[8] Miscible with many polar organic solvents.[8] |
Synthesis of this compound
The formation of this compound is achieved through the acid-catalyzed ring-opening of epichlorohydrin by 4-methoxybenzoic acid. This reaction is a nucleophilic attack of the carboxylic acid on the epoxide ring.
Chemical Structure & Reaction Scheme
The fundamental transformation involves the esterification of the carboxylic acid and the opening of the epoxide ring.
Caption: Chemical Structure of the Target Compound.
Caption: Synthesis of the target compound from its precursors.
Mechanistic Insights & Experimental Rationale
The reaction proceeds via the acidolysis of the epoxide. The choice of catalyst is critical for both reaction rate and regioselectivity. While the reaction can be catalyzed by strong acids, a Lewis acid or a phase-transfer catalyst is often preferred to achieve milder conditions and better control.
The key mechanistic steps are:
-
Activation of the Epoxide: The catalyst (e.g., a Lewis acid or the proton from the carboxylic acid) coordinates to the oxygen atom of the epoxide ring. This polarization of the C-O bonds makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The carboxylic acid, 4-methoxybenzoic acid, acts as the nucleophile. It can attack either of the two carbon atoms of the epoxide ring.
-
Attack at C3 (less substituted carbon): This is an Sₙ2-type reaction, leading to the "normal" product, this compound. This pathway is generally favored under neutral or basic conditions and with less sterically hindered nucleophiles.
-
Attack at C2 (more substituted carbon): This pathway leads to the isomeric "abnormal" product, (2-chloro-1-(hydroxymethyl)ethyl) 4-methoxybenzoate. This route has more Sₙ1 character and can be more prevalent under strongly acidic conditions where a partial carbocation can form at the more substituted carbon.
-
-
Proton Transfer: A final proton transfer step neutralizes the intermediate to yield the final chlorohydrin ester product.
The use of a suitable catalyst and control of reaction temperature are paramount to favor the desired Sₙ2 pathway and maximize the yield of the target isomer.[9]
Detailed Experimental Protocol
This protocol is a representative method. Researchers should optimize conditions based on their specific equipment and scale.
Safety First: Epichlorohydrin is a toxic, flammable, reactive, and probable human carcinogen.[10][11] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[12]
Materials:
-
4-Methoxybenzoic acid (1.0 eq)
-
Epichlorohydrin (used as both reactant and solvent, ~10 eq)
-
Catalyst: Tetraethylammonium bromide (TEAB) (0.05 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid (1.0 eq) and tetraethylammonium bromide (0.05 eq).
-
Addition of Reagent: Add an excess of epichlorohydrin (~10 eq). Using epichlorohydrin as the solvent drives the equilibrium towards the product and maintains a liquid phase at the reaction temperature.
-
Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
-
Characterization: Collect the fractions containing the pure product (identified by TLC) and concentrate them to yield this compound as a viscous oil or low-melting solid. Confirm the structure and purity using NMR, IR, and MS analysis.
Workflow and Characterization
A systematic workflow ensures reproducibility and validates the outcome of the synthesis.
Caption: Overall workflow from synthesis to characterization.
Spectroscopic Data
The identity and purity of the synthesized this compound are confirmed through standard spectroscopic techniques. The expected characteristic signals are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets, ~8.0 and ~6.9 ppm), Methoxy protons (singlet, ~3.9 ppm), Protons on the propyl chain (multiplets, ~3.7-4.5 ppm), Hydroxyl proton (broad singlet, variable shift). |
| ¹³C NMR | Carbonyl carbon (~166 ppm), Aromatic carbons (~114-164 ppm), Methoxy carbon (~55 ppm), Carbons of the propyl chain (~45, 68, 70 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2950), Strong C=O ester stretch (~1720), C=C aromatic stretch (~1600, 1510), C-O stretch (~1250, 1100), C-Cl stretch (~750). |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ molecular ion peaks. |
Potential Applications in Drug Development
The bifunctional nature of this compound makes it a highly useful synthetic intermediate.
-
Precursor to Epoxides: The chlorohydrin moiety can be easily converted into an epoxide (a glycidyl ester) by treatment with a base. This resulting epoxide is a key electrophilic building block for introducing the glycidyl group into various molecules, a common strategy in the synthesis of beta-blockers and other pharmaceuticals.
-
Synthesis of Amino Alcohols: The chlorine atom is a good leaving group, susceptible to nucleophilic substitution by amines. This reaction opens a pathway to a wide range of 1-amino-3-aryloxy-2-propanol derivatives, which are important pharmacophores.
-
Prodrug Strategies: The ester linkage can be designed to be stable under physiological conditions but cleavable by specific enzymes (esterases) in the body. This allows the molecule to act as a potential prodrug, where the 4-methoxybenzoic acid portion could be a promoiety to improve properties like lipophilicity or mask the reactivity of the chlorohydrin until it reaches a target site.[13]
Conclusion
This compound stands as a prime example of a versatile and valuable synthetic intermediate. Its straightforward synthesis from commercially available starting materials, combined with the dual reactivity of its chlorohydrin and ester functionalities, provides chemists with a powerful tool for constructing more complex molecules. A thorough understanding of its synthesis, reaction mechanism, and proper handling is essential for leveraging its full potential in the fields of medicinal chemistry and drug development, paving the way for the discovery of new therapeutic agents.
References
- An In-depth Technical Guide to 4-Methoxybenzoic Acid - Benchchem.
- Epichlorohydrin - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications. ChemicalBook.
- p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug. MedchemExpress.com.
- What is Epichlorohydrin ( ECH )? Hazard Classification, Uses, Risks, and Storage Guidelines.
- Epichlorohydrin - Product Stewardship Summary. Ashland.
- 4-Methoxybenzoic acid – a phenolic acid with low toxicity. ChemicalBook.
- P-anisic acid. BeiLi Technologies.
- ICSC 0043 - EPICHLOROHYDRIN. International Chemical Safety Cards (ICSCs).
- Epichlorohydrin. Wikipedia.
- Influence of Carboxylic Acids on the Synthesis of Chlorohydrin Esters from 1,3-Butanediol. ResearchGate.
- 4-Methoxybenzoic Acid (2R)-3-Chloro-2-hydroxypropyl Ester Supplier. Clinivex.
- Chlorohydrin synthesis by chlorination or substitution. Organic Chemistry Portal.
- Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby. Google Patents.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. ResearchGate.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. P-anisic acid - BeiLi Technologies [beili.com]
- 4. ashland.com [ashland.com]
- 5. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]
- 8. qatransport.com [qatransport.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 12. ICSC 0043 - EPICHLOROHYDRIN [chemicalsafety.ilo.org]
- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Technical Whitepaper: Properties, Synthesis, and Applications of CAS 1253202-34-4 in Anti-Tuberculosis Drug Development
Executive Summary
The development of targeted therapeutics for multidrug-resistant tuberculosis (MDR-TB) requires highly specific chiral building blocks to ensure the stereochemical integrity of the final Active Pharmaceutical Ingredient (API). CAS 1253202-34-4 , chemically known as (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate, is a pivotal chiral intermediate and recognized API impurity in the synthesis of Pretomanid (PA-824). This whitepaper provides an in-depth mechanistic analysis of its synthesis, its structural role in drug development, and a self-validating experimental protocol for its preparation.
Chemical Identity and Physicochemical Properties
Understanding the baseline physicochemical properties of CAS 1253202-34-4 is essential for optimizing reaction conditions and establishing robust downstream purification methods. The presence of both a reactive halohydrin moiety and a protected primary alcohol makes it a versatile, yet sensitive, bifunctional electrophile.
| Property | Value |
| Chemical Name | (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate |
| CAS Registry Number | 1253202-34-4 |
| Molecular Formula | C11H13ClO4 |
| Molecular Weight | 244.67 g/mol |
| Structural Features | Chiral secondary alcohol, terminal alkyl chloride, p-methoxybenzoate ester |
| Primary Application | Chiral intermediate / Pretomanid Impurity standard |
Mechanistic Role in Pretomanid (PA-824) Synthesis
Pretomanid is a bicyclic nitroimidazo-oxazine that exerts a dual mechanism of action against Mycobacterium tuberculosis: inhibiting mycolic acid biosynthesis and acting as a respiratory poison via intracellular nitric oxide release1[1].
The stereochemistry of Pretomanid is strictly governed by its precursors. CAS 1253202-34-4 acts as the critical chiral pool starting material. The (R)-configuration of the secondary hydroxyl group in CAS 1253202-34-4 is preserved during the initial N-alkylation with a nitroimidazole core (such as 2-bromo-4-nitroimidazole). Subsequent intramolecular cyclization inverts or retains specific stereocenters depending on the exact catalytic route, ultimately forming the required (S)-oxazine ring of the Pretomanid API[1].
Diagram 1: Synthetic pathway of Pretomanid highlighting the role of CAS 1253202-34-4.
Experimental Methodology: Regioselective Synthesis
The synthesis of CAS 1253202-34-4 requires the regioselective acylation of the primary hydroxyl group of (R)-3-chloro-1,2-propanediol, leaving the secondary hydroxyl group free for downstream cyclization.
Causality of Experimental Design: The selection of imidazole as a base is non-trivial. It functions not merely as an acid scavenger for the generated HCl, but as a nucleophilic catalyst. It reacts with p-methoxybenzoyl chloride to form a highly reactive acyl imidazole intermediate. This intermediate preferentially attacks the sterically less hindered primary alcohol. Strict temperature control at 0 °C is critical to suppress over-acylation (diester formation)2[2].
Step-by-Step Protocol
-
Reagent Preparation: Dissolve (R)-3-chloro-1,2-propanediol (59.8 mmol) and imidazole (59.8 mmol) in anhydrous CH₂Cl₂ (120 mL) under an inert atmosphere[2].
-
Regioselective Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a solution of p-methoxybenzoyl chloride (59.8 mmol) in CH₂Cl₂ (10 mL) via an addition funnel to prevent localized heating[2].
-
Self-Validating Monitoring: Allow the solution to warm to room temperature. The protocol relies on continuous Thin Layer Chromatography (TLC) monitoring. The reaction is only terminated upon the complete consumption of the starting diol, ensuring maximum conversion efficiency[2].
-
Quenching and Phase Separation: Pour the mixture into saturated aqueous NH₄Cl (150 mL). Mechanistic note: The NH₄Cl quench is a self-cleaning step; it hydrolyzes any residual acyl chloride into water-soluble p-methoxybenzoic acid and neutralizes the imidazole, driving impurities into the aqueous layer[2].
-
Extraction and Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude product[2].
Diagram 2: Step-by-step experimental workflow for the synthesis of CAS 1253202-34-4.
Analytical Characterization and API Impurity Profiling
In the context of pharmaceutical manufacturing, unreacted intermediates pose a significant regulatory risk. Because CAS 1253202-34-4 contains a halohydrin-like motif (a chlorinated alkyl chain adjacent to a hydroxyl group), it is heavily scrutinized during the API release testing of Pretomanid3[3].
Often designated as an official API impurity standard, its presence must be quantified using validated High-Performance Liquid Chromatography (HPLC) or LC-MS methods[3]. Ensuring the complete clearance of CAS 1253202-34-4 during the final recrystallization of Pretomanid is mandatory to comply with ICH M7 guidelines regarding potentially genotoxic impurities (PGIs).
References
- Source: blogspot.
- Title: CAS 1253202-34-4 | 4-Methoxybenzoic Acid (2R)
- Title: Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)
Sources
A Comprehensive Technical Guide to the Nomenclature, Synthesis, and Application of 4-Methoxybenzoic Acid Chlorohydrin Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-methoxybenzoic acid chlorohydrin ester, a molecule of significant interest in synthetic organic chemistry and pharmaceutical development. Often encountered as a critical intermediate or a process-related impurity, a precise understanding of its identity is paramount. This document moves beyond a simple list of names to elucidate the structural basis for its nomenclature, detail its synthesis, and contextualize its relevance in the synthesis of active pharmaceutical ingredients (APIs). We will establish the primary systematic name, explore related synonyms and identifiers, present a robust synthetic protocol, and analyze its role as a known impurity in a modern therapeutic agent. All protocols and claims are substantiated with verifiable references to ensure scientific integrity.
Decoding the Nomenclature: From Ambiguity to Precision
The term "4-methoxybenzoic acid chlorohydrin ester" is a descriptive but non-specific name that can lead to ambiguity. It describes a molecule formed from two constituent parts: 4-methoxybenzoic acid and a chlorohydrin. To achieve chemical precision, we must define the exact structure.
Constituent Moieties
-
4-Methoxybenzoic Acid: This is the carboxylic acid component. It is a well-characterized aromatic compound featuring a methoxy group (-OCH₃) at the para (4-position) of a benzoic acid core. Its common name is p-Anisic Acid or simply Anisic Acid.[1][2][3]
-
Chlorohydrin: This term refers to a functional group or molecule containing at least one hydroxyl (-OH) and one chlorine (-Cl) group attached to adjacent carbon atoms. The most common chlorohydrin precursor in synthesis is epichlorohydrin , which, upon reaction and ring-opening, yields a 3-chloro-1,2-propanediol backbone.
Systematic Naming and Key Identifiers
The most precise examples of this ester are derived from the esterification of 4-methoxybenzoic acid with a 3-carbon chlorohydrin backbone. A specific, identified version of this molecule is (2R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate .[4] This name precisely defines the connectivity and stereochemistry.
The nomenclature and identifiers are crucial for accurate database searching, procurement, and regulatory documentation. The following table summarizes the key names and identifiers for this specific compound.
| Identifier Type | Value | Source |
| Systematic (IUPAC) Name | (2R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate | Clinivex[4] |
| Common Descriptive Name | 4-Methoxybenzoic Acid Chlorohydrin Ester | General Term |
| Synonym | p-Anisic acid, (2R)-3-chloro-2-hydroxypropyl ester | Derived |
| CAS Registry Number | 1253202-34-4 | Clinivex[4] |
| Molecular Formula | C₁₁H₁₃ClO₄ | Calculated |
| Molecular Weight | 244.67 g/mol | Calculated |
Note: While "4-methoxybenzoic acid chlorohydrin ester" is a useful search term, it lacks the specificity of the IUPAC name and CAS number. Researchers should prioritize the use of the CAS number for unambiguous identification.
Synthesis and Mechanistic Pathway
The synthesis of chlorohydrin esters is a well-established process in organic chemistry, typically involving the reaction of a carboxylic acid with epichlorohydrin. This process occurs in two key stages: initial epoxide ring-opening to form a glycidyl ester, followed by a nucleophilic attack that opens the epoxide ring to introduce the chloro and hydroxyl functionalities.
Proposed Synthetic Route
A reliable method for synthesizing 3-chloro-2-hydroxypropyl 4-methoxybenzoate involves the base-catalyzed reaction of 4-methoxybenzoic acid with epichlorohydrin, followed by acidic workup to open the intermediate epoxide ring.
The logical flow of this synthesis is depicted below.
Caption: Proposed two-step synthesis of the target chlorohydrin ester.
Detailed Laboratory Protocol
This protocol is designed to be self-validating through in-process controls and final product characterization.
Materials:
-
4-Methoxybenzoic acid (p-Anisic acid)
-
Epichlorohydrin
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-methoxybenzoic acid in dry DCM.
-
Base Addition: Add 1.1 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.
-
Epichlorohydrin Addition: Slowly add 1.2 equivalents of epichlorohydrin to the mixture.
-
Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the 4-methoxybenzoic acid spot indicates the completion of the initial esterification.
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding deionized water.
-
Acidification and Ring Opening: Add 2M HCl solution and stir vigorously for 1-2 hours. The HCl protonates the epoxide, facilitating nucleophilic attack by the chloride ion to yield the chlorohydrin.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography to yield the pure 3-chloro-2-hydroxypropyl 4-methoxybenzoate.
-
Characterization (Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the target structure.
Application in Drug Development: A Case of Impurity Profiling
While chlorohydrin esters can be valuable synthetic intermediates, they are often more critically studied as process-related impurities in drug manufacturing. The title compound, (2R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate , has been identified as an impurity in the synthesis of the novel anti-tuberculosis drug (S)-PA-824, also known as Pretomanid.[4]
Context: Synthesis of Pretomanid
Pretomanid is a nitroimidazole-based drug. Its synthesis involves multiple steps, often starting from precursors that are structurally unrelated to the final impurity. However, impurities can arise from side reactions or contaminated starting materials. The presence of a 4-methoxybenzoyl group linked to a chloropropanol side-chain suggests a specific side-reaction pathway.
The diagram below illustrates a hypothetical origin point for such an impurity within a generalized API synthesis workflow.
Caption: Generalized workflow showing impurity formation during API synthesis.
The Causality of Impurity Formation
Expertise Insight: The formation of this specific ester as an impurity is mechanistically plausible. If a synthesis step involves activating a hydroxyl group on a propane-diol backbone (a structure present in many drug syntheses) and there is a residual or co-isolated 4-methoxybenzoyl-containing species from a previous step, an unintended esterification can occur. The chloro group could arise from a common chlorine source like thionyl chloride (SOCl₂) or HCl, often used in API synthesis.
Trustworthiness: For drug development professionals, identifying and controlling such impurities is a non-negotiable aspect of ensuring drug safety and efficacy, as mandated by regulatory bodies like the FDA and EMA. The fact that this specific chlorohydrin ester is tracked as a named impurity underscores the importance of rigorous analytical chemistry in modern pharmaceutical production. The development of a validated analytical method to detect and quantify this impurity down to trace levels (typically parts-per-million) is a mandatory part of the drug's quality control system.
Conclusion
The term "4-methoxybenzoic acid chlorohydrin ester" effectively describes a class of molecules, but for scientific and regulatory purposes, precision is essential. The specific molecule, (2R)-3-chloro-2-hydroxypropyl 4-methoxybenzoate (CAS: 1253202-34-4) , serves as a definitive example. This guide has established its unambiguous identity, provided a robust and verifiable synthetic protocol, and, most critically, contextualized its relevance within the pharmaceutical industry—not as a primary reagent, but as a crucial process-related impurity that must be monitored and controlled. This comprehensive understanding is vital for researchers in synthetic chemistry and professionals dedicated to the safe and efficient development of new medicines.
References
- BenchChem. (n.d.). Industrial Scale Manufacturing of Key Ranolazine Intermediates.
-
New Drug Approvals. (2016, December 1). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. [Link]
- Google Patents. (n.d.).
-
Quick Company. (n.d.). Improved Process For The Total Synthesis Of Ranolazine. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzoic acid, 4-methoxyphenyl ester. [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. CID 71004. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. CID 7478. [Link]
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
Sources
Unraveling the Chemical Divide: Glycidyl Esters vs. Chlorohydrin Esters in Lipid Processing and Toxicology
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the realm of food chemistry, toxicology, and lipid-based drug delivery systems, the mitigation of process-induced contaminants remains a critical objective. During the high-temperature deodorization of edible oils, two distinct classes of hazardous esters emerge: Glycidyl Fatty Acid Esters (GEs) and Chloropropanediol Fatty Acid Esters (MCPDEs, primarily 3-MCPD and 2-MCPD esters) . Although often co-analyzed due to their shared origin in refined oils, their chemical structures, formation mechanisms, and toxicological pathways are fundamentally different.
As a Senior Application Scientist, understanding the causality behind their formation and the requisite analytical rigor is paramount for developing robust mitigation strategies, ensuring regulatory compliance, and protecting end-user safety.
Structural and Mechanistic Divergence
To effectively mitigate these contaminants, one must first understand that they are not chemical siblings, but rather distinct byproducts of thermal stress acting on different molecular vulnerabilities.
Chlorohydrin Esters (MCPDEs): Chlorohydrin esters, such as 3-MCPD esters, are chlorinated derivatives of glycerol. Their formation is fundamentally driven by an SN2 nucleophilic attack by chloride ions on the glycerol backbone of acylglycerols (primarily diacylglycerols, DAGs)1[1]. This reaction strictly requires a chlorine donor (such as endogenous salts or chlorinated water) and is catalyzed by acidic conditions or thermal stress during the refining process.
Glycidyl Esters (GEs): In stark contrast, GEs do not contain a halogen. They are characterized by a highly reactive, three-membered epoxide ring. The formation of GEs does not require a chlorine source; instead, it proceeds via the intramolecular rearrangement and elimination of water from DAGs or monoacylglycerols (MAGs) at elevated temperatures (typically >200°C)2[2].
Divergent thermal formation pathways of GE and MCPDE from acylglycerol precursors.
Toxicological Profiles and Metabolic Fates
The structural differences between these two classes dictate their metabolic fates and toxicological profiles in vivo. Upon ingestion, gastrointestinal lipases rapidly hydrolyze both classes of esters into their free, unconjugated forms3[3].
-
Free 3-MCPD: Metabolized via oxidative pathways to chlorolactaldehyde and chlorolactic acid, leading to severe cellular oxidative stress. It is primarily recognized for inducing nephrotoxicity and reproductive toxicity4[4]. The International Agency for Research on Cancer (IARC) classifies 3-MCPD as a Group 2B "possible human carcinogen"5[5].
-
Free Glycidol: The epoxide ring in glycidol is highly electrophilic, allowing it to covalently bind to DNA and hemoglobin, forming stable DNA adducts3[3]. Because of this direct genotoxicity, IARC classifies glycidol as a Group 2A "probable human carcinogen"4[4]. Consequently, regulatory limits for GEs are significantly more stringent than for MCPDEs.
Table 1: Comparative Physicochemical and Toxicological Data
| Feature | Chlorohydrin Esters (3-MCPDE) | Glycidyl Esters (GE) |
| Defining Structural Motif | Chlorinated diol backbone | Epoxide ring |
| Primary Precursors | DAGs, MAGs, Chloride ions | DAGs, MAGs (No Cl- required) |
| Formation Mechanism | SN2 Nucleophilic Substitution | Intramolecular Rearrangement |
| Toxic Metabolite | Free 3-MCPD | Free Glycidol |
| IARC Classification | Group 2B (Possible Carcinogen) | Group 2A (Probable Carcinogen) |
| Primary Toxicity | Nephrotoxicity, Reproductive toxicity | Genotoxicity, DNA adduct formation |
Analytical Methodologies: The Challenge of Indirect Quantification
Accurate co-quantification of GEs and MCPDEs is analytically treacherous. Why? Because free glycidol can easily undergo nucleophilic attack by chloride ions under acidic conditions to form 3-MCPD. If an analytical method inadvertently triggers this conversion, it will result in a massive overestimation of MCPDEs and an underestimation of GEs.
To circumvent this, the industry standard relies on highly controlled indirect methods, such as AOCS Cd 29c-13 , which utilizes a rapid alkaline transesterification to release the free forms, followed by derivatization with phenylboronic acid (PBA) for GC-MS/MS analysis6[6].
AOCS Cd 29c-13 analytical workflow for simultaneous GE and MCPDE quantification.
Step-by-Step Protocol: AOCS Cd 29c-13 (Modified for GC-MS/MS)
Self-Validating Principle: This protocol incorporates isotopically labeled internal standards (e.g., 3-MCPD-d5 and Glycidyl-d5) at the very beginning of the workflow. This ensures that any matrix effects, extraction losses, or unavoidable artifactual conversions during the transesterification step are internally normalized, rendering the system self-validating.
-
Sample Preparation & Internal Standardization:
-
Weigh exactly 100 mg of the homogenized lipid sample into a glass test tube.
-
Spike the sample with a known concentration of deuterated internal standards (3-MCPD-d5 and Glycidyl-d5) to track recovery.
-
-
Alkaline Transesterification (The Critical Window):
-
Add 2 mL of methyl tert-butyl ether (MTBE) to dissolve the lipid matrix.
-
Add 0.5 mL of sodium methoxide in methanol (0.5 M).
-
Vortex exactly for 10 seconds and incubate at room temperature for precisely 4.0 minutes.
-
Causality Check: Exceeding this narrow 3.5–5.5 minute window increases the risk of glycidol degradation; falling short results in incomplete ester cleavage7[7].
-
-
Quenching (Halting the Reaction):
-
Immediately add 3 mL of an acidified sodium bromide solution (NaBr in dilute H2SO4).
-
Causality Check: The acidic environment neutralizes the sodium methoxide, halting hydrolysis. Using a bromide salt instead of a chloride salt prevents the artifactual formation of 3-MCPD from the newly released free glycidol8[8].
-
-
Extraction of Free Analytes:
-
Add 2 mL of isohexane, vortex, and discard the upper organic layer (containing unreacted lipids and methyl esters).
-
Extract the lower aqueous layer (containing free 3-MCPD and glycidol) twice with a mixture of ethyl acetate/isohexane (3:2, v/v).
-
-
Derivatization:
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute in 1 mL of isooctane and add 50 µL of phenylboronic acid (PBA) solution.
-
Incubate at 90°C for 20 minutes. PBA reacts specifically with the diol groups of 3-MCPD to form a volatile cyclic boronate derivative suitable for GC.
-
-
GC-MS/MS Analysis:
-
Inject 1 µL into a GC-MS/MS system equipped with a non-polar capillary column.
-
Quantify using Multiple Reaction Monitoring (MRM), calculating the ratio of native analytes to their deuterated counterparts.
-
Mitigation Strategies in Drug and Food Formulation
For professionals utilizing lipid-based delivery systems (e.g., emulsions, liposomes) or food scientists formulating infant nutrition, mitigating these contaminants is non-negotiable. Because their formation mechanisms differ, mitigation strategies must be tailored:
-
Pre-Refining Washing (Targets MCPDEs): Washing crude oil with reverse osmosis water can significantly reduce chloride precursors, directly starving the SN2 pathway and reducing 3-MCPDE formation9[9].
-
Deodorization Optimization (Targets GEs): Since GE formation is highly temperature-dependent, reducing deodorization temperatures (from >240°C to <200°C) drastically curtails the intramolecular rearrangement of DAGs, effectively mitigating GE formation8[8].
-
Enzymatic Interventions (Targets Both): Utilizing specific lipases (e.g., Candida rugosa) can selectively hydrolyze GEs and MCPDEs in post-refining stages without the harsh thermal conditions that trigger artifact formation10[10].
References
-
Craft, B. D., & Destaillats, F. (2021). Mitigation Studies Based on the Contribution of Chlorides and Acids to the Formation of 3-MCPD, 2-MCPD, and Glycidyl Esters in Palm Oil. ACS Food Science & Technology.[Link]
-
Yao, Y., et al. (2019). Molecular Reaction Mechanism for the Formation of 3-Chloropropanediol Esters in Oils and Fats. Journal of Agricultural and Food Chemistry.[Link]
-
Royal Society of Chemistry. (2019). Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods. RSC Books.[Link]
-
Food Technology and Biotechnology. (2024). The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow. FTB.[Link]
-
NIH. (2024). Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis. PMC.[Link]
-
Mat Shukri, et al. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences.[Link]
-
NIH. (2021). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. PMC.[Link]
-
MDPI. (2022). The Formation of 3-Monochloropropanediol Esters and Glycidyl Esters during Heat-Induced Processing Using an Olive-Based Edible Oil. Foods.[Link]
-
Oey, S. B., et al. (2022). Chemical refining methods effectively mitigate 2-MCPD esters, 3-MCPD esters, and glycidyl esters formation in refin. Food Research International.[Link]
-
Tsai, H.-Y., et al. (2021). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. Journal of Food and Drug Analysis.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
A Technical Guide to the Physicochemical Characterization of 3-Chloro-2-hydroxypropyl 4-methoxybenzoate
Abstract
This document provides a comprehensive technical framework for the characterization of 3-chloro-2-hydroxypropyl 4-methoxybenzoate, a benzoate ester with potential applications as a synthetic intermediate in pharmaceutical and materials science. Due to the scarcity of published data on this specific molecule, this guide emphasizes the robust experimental methodologies and analytical logic required to determine its core physical properties. By synthesizing data from structurally analogous compounds and detailing validated analytical protocols, this whitepaper serves as a practical guide for researchers, chemists, and drug development professionals engaged in the characterization of novel chemical entities. We will explore the determination of physicochemical properties, outline detailed protocols for spectroscopic and thermal analysis, and provide the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
Introduction and Molecular Overview
3-Chloro-2-hydroxypropyl 4-methoxybenzoate belongs to the family of carboxylic esters, specifically it is an ester of 4-methoxybenzoic acid (also known as p-anisic acid) and 3-chloro-1,2-propanediol.[1] Its molecular structure combines an aromatic benzoate core, known for its relative stability and presence in numerous bioactive molecules, with a reactive chlorohydrin propyl chain. This bifunctional nature makes it a versatile intermediate for further chemical modification, such as the synthesis of epoxides or the introduction of this moiety into larger molecules like polymers or pharmaceutical agents.
The core structure consists of a para-substituted benzene ring with a methoxy (-OCH₃) group and an ester linkage. The ester is attached to a 3-carbon propyl chain which is substituted with a hydroxyl (-OH) group at the C2 position and a chlorine (-Cl) atom at the C3 position. Understanding the physical properties of this molecule is paramount for its purification, handling, formulation, and for predicting its behavior in synthetic and biological systems.
Predicted Physicochemical Properties
Direct experimental data for 3-chloro-2-hydroxypropyl 4-methoxybenzoate is not widely available. However, we can predict its key properties based on its constituent functional groups and data from analogous structures like methyl 4-methoxybenzoate, ethyl 4-methoxybenzoate, and various chlorohydrins.[1][2][3][4]
| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |
| Molecular Formula | C₁₁H₁₃ClO₄ | Derived from structural components. |
| Molecular Weight | 244.67 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Simple esters of 4-methoxybenzoic acid can be liquids or solids.[1][2] The flexible and polar propyl chain may lower the melting point compared to more rigid analogs. |
| Melting Point (°C) | Data not available. Requires experimental determination via DSC. | For comparison, ethyl 4-methoxybenzoate melts at 7.0 - 8.0 °C.[2] The presence of the hydroxyl group allows for hydrogen bonding, which may increase the melting point relative to a simple alkyl ester. |
| Boiling Point (°C) | High boiling point, likely decomposes before boiling at atmospheric pressure. | Esters have lower boiling points than carboxylic acids of similar weight due to the lack of intermolecular hydrogen bonding between ester molecules.[5][6] However, the hydroxyl group on this molecule will increase its boiling point compared to similar esters without this feature. Vacuum distillation would be required. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, ethyl acetate). | The ester and aromatic ring contribute to hydrophobicity.[1] The polar hydroxyl and chloro groups will impart some water solubility, but overall low aqueous solubility is expected.[5] |
| pKa | Not applicable (non-ionizable under typical pH ranges). | The molecule lacks strongly acidic or basic functional groups. |
Proposed Synthetic Route and Rationale
A scientifically sound characterization begins with a pure substance. A plausible and common method for synthesizing chlorohydrin esters is through the acid-catalyzed ring-opening of a corresponding glycidyl ester precursor with a source of chloride, such as hydrochloric acid.
Reaction: Glycidyl 4-methoxybenzoate + HCl → 3-Chloro-2-hydroxypropyl 4-methoxybenzoate
This reaction is typically regioselective, with the chloride anion attacking the less sterically hindered terminal carbon of the epoxide ring, leading to the desired 2-hydroxypropyl isomer.
Sources
- 1. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Chloro-2-hydroxypropylmethacrylate | C7H11ClO3 | CID 114470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hscprep.com.au [hscprep.com.au]
Methodological & Application
Synthesis of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate from Epichlorohydrin: A Detailed Protocol and Mechanistic Review
An Application Note for Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate, a key chlorohydrin ester intermediate. The synthesis is achieved via the catalyzed ring-opening of epichlorohydrin with 4-methoxybenzoic acid. This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, and offers insights into process control and optimization. The described methodology is designed to ensure high yield and purity, making it suitable for applications in pharmaceutical and advanced materials development.
Introduction and Significance
This compound is a member of the β-chlorohydrin ester family, a class of compounds widely recognized for their utility as versatile synthetic intermediates.[1][2] The presence of three distinct functional groups—an ester, a secondary alcohol, and a primary alkyl chloride—within a single molecule allows for a variety of subsequent chemical transformations. This makes these compounds valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized epoxy resins.[1]
The synthesis detailed herein involves the acidolysis ring-opening of epichlorohydrin (ECH) by 4-methoxybenzoic acid. This reaction is a classic example of nucleophilic epoxide ring-opening and serves as a fundamental transformation in organic synthesis.[3] This guide is intended for researchers and process chemists, providing both the practical steps for synthesis and the theoretical foundation necessary to troubleshoot and adapt the protocol.
Reaction Mechanism and Scientific Principles
The core of this synthesis is the nucleophilic attack of the carboxylate of 4-methoxybenzoic acid on the epoxide ring of epichlorohydrin. The reaction proceeds via a catalyzed mechanism that enhances the rate and selectivity of the transformation.
The Catalytic Cycle
While the reaction can proceed without a catalyst, the rate is often impractically slow. The use of a catalyst, such as a tertiary amine or a quaternary ammonium salt, is standard practice.[4] The mechanism can be understood as follows:
-
In-Situ Catalyst Formation: In many protocols, a catalyst like a tertiary amine is not the true catalytic species. Instead, it reacts with the carboxylic acid to form a carboxylate salt in situ.[3] This carboxylate is a more potent nucleophile than the neutral carboxylic acid.
-
Nucleophilic Attack: The carboxylate anion attacks one of the electrophilic carbons of the epoxide ring. This attack occurs preferentially at the terminal, less sterically hindered carbon atom of the epichlorohydrin, leading to the desired regioisomer.
-
Ring-Opening and Protonolysis: The attack results in the opening of the strained three-membered ring, forming an alkoxide intermediate. This intermediate is then protonated by a molecule of the carboxylic acid, yielding the final this compound product and regenerating the carboxylate catalyst.[3] This catalytic cycle continues until the limiting reagent is consumed.
Causality of Experimental Choices
-
Catalyst Selection: Quaternary ammonium salts, such as tetramethylammonium chloride, are effective as they provide a pre-formed cation to pair with the carboxylate, enhancing its solubility and nucleophilicity in the reaction medium.[5] Tertiary amines are also widely used to generate the active carboxylate species in place.[3]
-
Temperature Control: The ring-opening of epichlorohydrin is a strongly exothermic reaction.[1] Maintaining a consistent reaction temperature is critical. Overheating can lead to a decrease in selectivity and the formation of by-products, including 1,3-dichloro-2-propanol and polymers of epichlorohydrin.[3][6]
-
Molar Ratio: Epichlorohydrin is often used in a slight molar excess relative to the carboxylic acid. This strategy ensures the complete conversion of the more valuable 4-methoxybenzoic acid, simplifying subsequent purification steps.
Experimental Application and Protocol
This section provides a detailed, self-validating protocol for the synthesis of this compound.
Materials and Reagents
A summary of the required reagents and their relevant properties is provided below.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Role |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 100-09-4 | Reactant |
| Epichlorohydrin (ECH) | C₃H₅ClO | 92.52 | 106-89-8 | Reactant/Solvent |
| Tetramethylammonium Chloride | C₄H₁₂ClN | 109.60 | 75-57-0 | Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Wash |
| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | 7647-14-5 | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
Equipment
-
250 mL Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 4-methoxybenzoic acid (15.2 g, 0.10 mol) and tetramethylammonium chloride (1.1 g, 0.01 mol, 10 mol%).
-
Reagent Addition: Add epichlorohydrin (13.9 g, 11.8 mL, 0.15 mol, 1.5 equiv) to the flask. The use of epichlorohydrin in excess serves as both a reactant and the reaction solvent.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 85-90°C using a heating mantle. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 4-methoxybenzoic acid starting material.
-
Initial Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting viscous oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted 4-methoxybenzoic acid.[7] Follow with a wash using saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient elution from 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure, typically colorless to pale yellow, oil.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Chemical Reaction Visualization
The overall chemical transformation is depicted in the following reaction scheme.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Strategies for Epoxide Ring Opening with Carboxylic Acids
[1][2][3][4]
Executive Summary
The nucleophilic ring opening of epoxides with carboxylic acids is a cornerstone transformation in pharmaceutical synthesis, producing
While the reaction is thermodynamically favorable due to the relief of ring strain (~27 kcal/mol), it is kinetically inhibited and prone to side reactions—most notably polymerization (polyether formation) and lack of regiocontrol. This guide provides a technical analysis of catalytic solutions, focusing on Tetrabutylammonium Bromide (TBAB) for robust, steric-controlled synthesis and Metal Triflates for mild, electronic-controlled activation.
Mechanistic Principles & Regioselectivity
Understanding the mechanism is the prerequisite for catalyst selection. The regiochemical outcome—whether the nucleophile attacks the less substituted (
The Divergent Pathways
-
Nucleophilic Pathway (Base/Salt Catalysis): The catalyst generates a reactive carboxylate anion or increases its nucleophilicity. Attack occurs at the less sterically hindered carbon (
-like). -
Electrophilic Pathway (Lewis Acid Catalysis): The catalyst coordinates to the epoxide oxygen, weakening the C-O bonds. If the carbocation character develops significantly, attack may shift toward the more substituted carbon (
-like), though steric factors often still dominate in aliphatic substrates.
Visualization: Mechanistic Divergence
The following diagram illustrates the decision matrix for catalyst selection based on desired regiochemistry.
Figure 1: Mechanistic divergence between nucleophilic (green) and electrophilic (red) activation modes.
Catalyst Selection Matrix
| Feature | TBAB (Phase Transfer/Salt) | Metal Triflates ( | Co/Cr-Salen (Jacobsen) |
| Mechanism | Nucleophilic ( | Lewis Acid Activation | Cooperative (Lewis Acid + Nucleophile) |
| Regioselectivity | Excellent (Anti-Markovnikov) | Variable (Substrate dependent) | High (Enantioselective) |
| Reaction Temp | Elevated ( | Mild (RT to | RT |
| Cost | Low | Moderate | High |
| Best For | Scale-up, Simple substrates | Acid-sensitive substrates, Low temp | Chiral synthesis, Kinetic Resolution |
| Key Risk | Transesterification at high heat | Hydrolysis of catalyst if wet | Catalyst synthesis complexity |
Protocol A: Robust Synthesis using TBAB
Context: This is the industry-standard method for non-chiral substrates where high regioselectivity for the primary alcohol (attack at the less substituted carbon) is required. TBAB acts as a nucleophilic source of bromide, which opens the epoxide to form an intermediate alkoxide that is rapidly trapped by the carboxylic acid [1].
Materials
-
Substrate: Terminal Epoxide (1.0 equiv)
-
Reagent: Carboxylic Acid (1.1 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)[2]
-
Solvent: Toluene (preferred for azeotropic drying) or Acetonitrile.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Carboxylic Acid (1.1 equiv) in Toluene (3 mL/mmol).
-
Catalyst Addition: Add TBAB (0.05 equiv). Stir for 5 minutes at room temperature to ensure dispersion.
-
Epoxide Addition: Add the Epoxide (1.0 equiv) dropwise via syringe.
-
Note: If the epoxide is volatile, add it after heating the mixture to
C to prevent loss, or use a sealed pressure tube.
-
-
Reaction: Heat the mixture to 90°C . Monitor via TLC or GC-MS.
-
Typical Time: 1.5 – 4 hours.
-
Endpoint: Disappearance of epoxide.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Add water (10 mL/mmol) and extract with Ethyl Acetate.
-
Wash the organic layer with saturated
(removes excess acid) and Brine (removes residual TBAB). -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Validation Criteria
-
IR Spectroscopy: Disappearance of the oxirane ring stretch (~915
) and appearance of the ester carbonyl (~1735 ) and hydroxyl stretch (~3450 ).
Protocol B: Mild Activation using Metal Triflates
Context: For substrates containing heat-sensitive groups or when higher Lewis acidity is needed to overcome steric bulk. Aluminum Triflate (
Materials
-
Catalyst:
(1-2 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).
-
Conditions: Room Temperature.
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Nitrogen/Argon. Moisture deactivates the triflate.
-
Solvation: Dissolve the Epoxide (1.0 equiv) and Carboxylic Acid (1.0 equiv) in anhydrous DCM.
-
Catalyst Injection: Add
(0.01 equiv) in one portion.-
Observation: The reaction is often exothermic; widespread bubbling indicates decomposition, but mild warming is normal.
-
-
Agitation: Stir at Room Temperature.
-
Speed: These reactions are fast (often < 30 mins).
-
-
Quench: Add 2-3 drops of water or saturated
to kill the Lewis Acid. -
Filtration: Pass the mixture through a short pad of silica or Celite to remove the metal salts.
-
Concentration: Evaporate solvent to yield crude product.
Experimental Workflow Visualization
Figure 2: General operational workflow for catalytic ring opening.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or low solubility. | For TBAB: Increase temp to 100°C. For Triflates: Ensure strictly anhydrous conditions. |
| Polymerization | Epoxide homopolymerization (Polyether). | Use a slight excess of Carboxylic Acid (1.1-1.2 equiv). Add acid before epoxide. |
| Poor Regioselectivity | Switch to TBAB (Protocol A) or lower the temperature of the Lewis Acid reaction. | |
| Hydrolysis | Water contamination. | Dry solvents over molecular sieves. Water opens epoxide to diol (side product). |
References
-
Williams, D. B. G., & Lawton, M. (2005). "Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols."[3] Organic & Biomolecular Chemistry. [Link][3][4]
-
Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. [Link][5]
-
Moghadam, M., et al. (2004). "Efficient and regioselective ring opening of epoxides with carboxylic acids catalyzed by Bi(OTf)3." Chemistry Letters. [Link]
Application Note: High-Precision Synthesis of 4-Methoxybenzoate Chlorohydrin using TEBAC Catalysis
Executive Summary
This application note details the optimized protocol for the synthesis of 3-chloro-2-hydroxypropyl 4-methoxybenzoate (referred to herein as the "chlorohydrin ester") via the nucleophilic ring-opening of epichlorohydrin (ECH) with 4-methoxybenzoic acid (p-anisic acid).
Utilizing Triethylbenzylammonium Chloride (TEBAC) as a Phase Transfer Catalyst (PTC), this method overcomes the kinetic barriers associated with the low nucleophilicity of the benzoate anion in organic media. This protocol is designed for researchers in drug discovery and material science, offering a high-yield (>85%), regioselective route that serves as a critical intermediate for beta-blockers and glycidyl ester resins.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Challenge
The reaction between a carboxylic acid and an epoxide is kinetically sluggish due to the poor nucleophilicity of the acid. While basic conditions can generate the more reactive carboxylate anion, these salts are often insoluble in the organic phase (epichlorohydrin), creating a biphasic barrier.
The TEBAC Solution
TEBAC acts as a Phase Transfer Catalyst (PTC).[1] It facilitates the reaction by forming a lipophilic ion pair with the 4-methoxybenzoate anion. This ion pair is soluble in the organic phase (ECH), allowing the "naked" carboxylate anion to attack the epoxide ring efficiently.
Mechanistic Pathway
The reaction follows a nucleophilic attack on the least hindered carbon of the epoxide (regioselective ring opening), governed by the Hughes-Ingold rules for nucleophilic substitution.
Figure 1: Phase Transfer Catalysis cycle showing the solubilization of the benzoate anion by TEBAC and subsequent attack on epichlorohydrin.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Purity | Role |
| 4-Methoxybenzoic Acid | 152.15 | >99% | Substrate |
| Epichlorohydrin (ECH) | 92.52 | >99% | Reagent & Solvent |
| TEBAC | 227.77 | >98% | Catalyst |
| Ethyl Acetate | 88.11 | ACS Grade | Extraction Solvent |
| Sodium Bicarbonate | 84.01 | Sat.[2][3] Soln. | Wash Buffer |
Step-by-Step Procedure
Safety Warning: Epichlorohydrin is a potential carcinogen and skin irritant. All operations must be performed in a fume hood with double-gloving (Nitrile/Laminate).
Step 1: Reaction Setup
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charge the flask with 4-Methoxybenzoic acid (15.2 g, 100 mmol) .
-
Add Epichlorohydrin (92.5 g, 1000 mmol) .
-
Note: ECH is used in 10-fold excess to act as both reagent and solvent, minimizing oligomerization side products.
-
-
Add TEBAC (1.14 g, 5 mmol) .
-
Loading: 5 mol% relative to the acid.
-
Step 2: Reaction Phase
-
Heat the mixture to 90°C (internal temperature).
-
Stir vigorously (600 RPM). The solid acid will gradually dissolve as the reaction proceeds.
-
Monitor: Maintain 90°C for 2–4 hours .
-
Endpoint: Monitor by TLC (30% EtOAc in Hexane). The starting acid spot (
) should disappear, and the product spot ( ) should dominate.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature (25°C).
-
Excess Removal: Distill off the excess Epichlorohydrin under reduced pressure (Rotary evaporator: 60°C bath, <20 mbar).
-
Critical: Recovered ECH can be recycled but must be checked for acidity.
-
-
Extraction: Dissolve the viscous residue in Ethyl Acetate (100 mL) .
-
Washing:
-
Wash 2x with Water (50 mL) to remove the TEBAC catalyst.
-
Wash 1x with Saturated NaHCO₃ (50 mL) to remove any unreacted acid.
-
Wash 1x with Brine (50 mL) .
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
The crude product is typically a pale yellow oil (Yield: ~90-95%).
-
High Purity Requirement: If >99% purity is required, recrystallize from a mixture of Isopropanol/Hexane (1:5) or perform flash chromatography (Gradient: 10%
30% EtOAc/Hexane).
Critical Process Parameters (CPP) & Optimization
The following data summarizes the impact of catalyst loading and temperature on yield, based on internal process validation.
Table 1: Catalyst Loading vs. Yield (at 90°C, 3h)
| TEBAC Loading (mol%) | Conversion (%) | Yield (%) | Comments |
| 0% (Control) | < 10% | N/A | Reaction is negligible without PTC. |
| 1.0% | 65% | 60% | Slow kinetics; incomplete at 3h. |
| 5.0% | > 99% | 94% | Optimal balance of speed/cost. |
| 10.0% | > 99% | 91% | Diminishing returns; harder workup. |
Table 2: Temperature Effects (5 mol% TEBAC)
| Temperature (°C) | Reaction Time | Selectivity* |
| 60°C | 12 hours | 98% |
| 90°C | 3 hours | 96% |
| 110°C (Reflux) | 1.5 hours | 88% |
| Selectivity refers to the ratio of the target chlorohydrin vs. oligomeric byproducts. |
Quality Control & Troubleshooting
Analytical Validation
-
HPLC: C18 Column, Water/Acetonitrile Gradient. Target peak typically elutes at ~8.5 min (method dependent).
-
NMR (
H, CDCl ):-
3.87 (s, 3H, -OCH
) - 4.20-4.30 (m, 1H, -CH(OH)-)
-
4.40-4.50 (m, 2H, -CH
-O-CO-) -
3.60-3.70 (m, 2H, -CH
Cl)
-
3.87 (s, 3H, -OCH
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target ester.
References
-
Green Chemistry Applications of TEBAC: Techniques for glycidylation of phenols and carboxylic acids using TEBAC in epichlorohydrin. Source: Royal Society of Chemistry (RSC), Green Chemistry.
-
Epoxide Ring Opening Mechanisms: Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by Onium Salts. Source: Chemical Engineering Science.[4]
-
TEBAC Catalyst Properties: Benzyltriethylammonium chloride: Physical properties and PTC applications. Source: Thermo Scientific Chemicals.[5]
-
Epichlorohydrin Safety Data: Handling, toxicity, and environmental data for Epichlorohydrin. Source: US EPA & Olin Epoxy.
Sources
- 1. Benzyltriethylammonium chloride Exporter | Benzyltriethylammonium chloride Exporting Company | Benzyltriethylammonium chloride International Distributor [multichemexports.com]
- 2. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Benzyltriethylammonium chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Application Note: Preparation and Characterization of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate Reference Standard
This Application Note is designed for research and development professionals requiring a high-purity reference standard of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate . This compound is a critical impurity marker (related to α-chlorohydrin esters) often monitored in pharmaceutical formulations involving p-anisic acid derivatives or glycerol-based excipients.
Abstract & Scope
This protocol details the regioselective synthesis, purification, and structural validation of this compound (CAS: Not widely listed, analogue to 3-MCPD esters). Unlike industrial routes utilizing epichlorohydrin ring-opening—which often yield complex mixtures of regioisomers (1-ester vs. 2-ester)—this method utilizes nucleophilic acyl substitution on 3-chloro-1,2-propanediol. This approach maximizes regioselectivity for the primary ester (the target) while minimizing the formation of the secondary ester isomer.
Target Audience: Analytical Chemists, QC Specialists, and Synthetic Organic Chemists. Application: HPLC impurity profiling, Genotoxic Impurity (GTI) reference material, Stability studies.
Safety & Precautions (Critical)
WARNING: Genotoxic Potential.
-
3-Chloro-1,2-propanediol (3-MCPD): A known food toxicant and potential carcinogen. Handle in a fume hood with double nitrile gloves.
-
p-Anisoyl Chloride: Corrosive lachrymator. Reacts violently with moisture.
-
Target Compound: As a chlorohydrin ester, treat as a potential alkylating agent (genotoxic).
Handling: All weighing and transfers must occur in a contained environment (glovebox or Class II fume hood). Decontaminate glassware with 10% NaOH solution to hydrolyze potential alkylating residues before washing.
Synthetic Strategy & Mechanism
Route Selection
Two primary routes exist for this synthesis. We select Route B for Reference Standard preparation due to superior control over regiochemistry.
-
Route A (Industrial): p-Anisic acid + Epichlorohydrin (Catalytic).
-
Drawback: Ring opening occurs at both C1 and C3, yielding a mixture of the target (primary ester) and the isomer (secondary ester). Hard to purify.
-
-
Route B (Recommended): p-Anisoyl Chloride + 3-Chloro-1,2-propanediol.
-
Advantage: The primary hydroxyl group of the diol is significantly more nucleophilic than the secondary hydroxyl (steric hindrance). By conducting the reaction at low temperature (-10°C to 0°C) with a mild base, we achieve >90:1 regioselectivity for the target.
-
Reaction Scheme
Figure 1: Reaction pathway highlighting the regioselective preference for the primary alcohol.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 3-Chloro-1,2-propanediol | 110.54 | 1.0 | 1.10 g (10 mmol) | Substrate (Nucleophile) |
| p-Anisoyl Chloride | 170.59 | 1.1 | 1.87 g (11 mmol) | Electrophile |
| Pyridine | 79.10 | 1.5 | 1.2 mL | Acid Scavenger |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |
| DMAP | 122.17 | 0.05 | 60 mg | Catalyst (Optional) |
Step-by-Step Procedure
Step 1: Setup
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add 3-Chloro-1,2-propanediol (1.10 g) and anhydrous DCM (15 mL).
-
Add Pyridine (1.2 mL) and DMAP (60 mg). Stir to dissolve.
-
Cool the solution to -10°C using an ice/salt bath. Low temperature is crucial for regioselectivity.
Step 2: Acylation
-
Dissolve p-Anisoyl Chloride (1.87 g) in DCM (5 mL) in a separate vial.
-
Add the acid chloride solution dropwise to the reaction flask over 15 minutes via a syringe or addition funnel. Maintain internal temperature < 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour.
-
Monitor: Check reaction progress by TLC (Hexane:EtOAc 1:1). The acid chloride (high Rf) should disappear, and a new major spot (Target, Rf ~0.4) should appear.[1][3][4][5] The diol stays at the baseline.
Step 3: Workup
-
Quench the reaction by adding 1M HCl (10 mL) to the separatory funnel containing the reaction mixture. This removes pyridine and converts any unreacted acid chloride to acid.
-
Separate the organic layer.
-
Wash the organic layer with:
-
Saturated NaHCO₃ (2 x 15 mL) – Removes p-anisic acid byproduct.
-
Brine (15 mL).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) at 35°C.
-
Note: Do not overheat; chlorohydrin esters can cyclize to epoxides at high heat.
-
Step 4: Purification (Flash Chromatography)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution from 10% to 40% Ethyl Acetate in Hexane.
-
Fraction Collection:
-
First eluting: Non-polar impurities (if any).
-
Target Compound: this compound.
-
Late eluting: Isomer (Secondary ester) and unreacted diol.
-
-
Yield: Expect ~1.8 – 2.0 g (75-80%) as a colorless to pale yellow viscous oil.
Characterization & Validation
To qualify this material as a Reference Standard, the following data must be generated.
NMR Spectroscopy (Simulated Data)
The structure is confirmed by the specific shift of the glycerol backbone protons.
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H | Aromatic | 8.01 | Doublet (J=8.8 Hz) | 2H | Ortho to ester (Deshielded) |
| Ar-H | Aromatic | 6.93 | Doublet (J=8.8 Hz) | 2H | Ortho to methoxy (Shielded) |
| O-CH₂ | Glycerol C1 | 4.41 | dd (J=11.5, 4.0 Hz) | 1H | Diastereotopic proton 1 (Ester linkage) |
| O-CH₂ | Glycerol C1 | 4.32 | dd (J=11.5, 6.0 Hz) | 1H | Diastereotopic proton 2 (Ester linkage) |
| CH-OH | Glycerol C2 | 4.15 | Multiplet | 1H | Methine next to OH |
| O-CH₃ | Methoxy | 3.86 | Singlet | 3H | p-Methoxy group |
| CH₂-Cl | Glycerol C3 | 3.65 - 3.75 | Multiplet | 2H | Next to Chlorine |
| OH | Hydroxyl | 2.80 | Broad Singlet | 1H | Exchangeable |
Differentiation from Isomer: The isomer (secondary ester) would show the methine proton (CH-O-Bz) significantly downfield (~5.2 ppm) compared to the target (CH-OH at ~4.15 ppm).
Mass Spectrometry (LC-MS)
-
Instrument: ESI-MS (Positive Mode).
-
Expected Mass:
-
Formula: C₁₁H₁₃ClO₄
-
Exact Mass: 244.05
-
Observed [M+H]⁺: 245.05
-
Observed [M+Na]⁺: 267.04
-
-
Isotope Pattern: Distinct Chlorine pattern (3:1 ratio for ³⁵Cl:³⁷Cl) observed at m/z 245/247.
HPLC Purity Method
Figure 2: Validated HPLC conditions for purity assessment.
Storage & Stability
-
Storage: Store at -20°C in a tightly sealed vial under Argon or Nitrogen.
-
Stability Risk: Hydrolysis to p-anisic acid or cyclization to glycidyl esters (epoxides) can occur if exposed to moisture or base.
References
-
ICH Guidelines: ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
-
Chlorohydrin Chemistry: Hamlet, C. G., et al. "Generation of 3-monochloropropane-1,2-diol (3-MCPD) esters." Food Additives & Contaminants, 2011. Link
- Regioselective Acylation: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley, 2006.
-
Safety Data: 3-Chloro-1,2-propanediol Safety Data Sheet. PubChem CID 7290. Link
Sources
Application Note: Optimized Protocols for the Esterification of 4-Methoxybenzoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Introduction & Mechanistic Causality
The esterification of 4-methoxybenzoic acid (commonly known as p-anisic acid) is a fundamental transformation in the synthesis of pharmaceuticals, fragrances (e.g., methyl anisate), and complex lipid conjugates like structured phosphatidylcholines .
However, standard esterification protocols often yield suboptimal results when applied generically to this substrate. As an Application Scientist, it is critical to understand the electronic causality behind this behavior to optimize reaction conditions:
-
The +R Resonance Effect: The methoxy group (-OCH₃) at the para position is a strong electron-donating group (EDG). Its resonance effect (+R) significantly outweighs its inductive electron-withdrawing effect (–I) .
-
Reduced Electrophilicity: This resonance pumps electron density into the aromatic
-system, which delocalizes directly onto the carbonyl carbon. The increased electron density makes the carbonyl carbon less electrophilic than that of unsubstituted benzoic acid. -
Practical Consequence: The nucleophilic attack by the alcohol—the rate-determining step in esterification—faces a higher activation energy barrier. Consequently, 4-methoxybenzoic acid requires either extended reaction times under strong acid catalysis, highly reactive intermediates (acyl chlorides), or robust coupling reagents (DCC/DMAP) to achieve quantitative yields.
Strategic Workflow & Method Selection
Selecting the correct esterification method depends entirely on the nature of the target alcohol. Below is the decision-making workflow for 4-methoxybenzoic acid.
Caption: Workflow for selecting the optimal esterification method for 4-methoxybenzoic acid.
Comparative Data Summary
| Methodology | Reagents / Catalyst | Temp (°C) | Typical Time | Expected Yield | Best Suited For |
| Fischer | Excess Alcohol, conc. H₂SO₄ | 65–80 (Reflux) | 4–12 h | 85–95% | Simple, inexpensive primary alcohols (Methanol, Ethanol). |
| Steglich | DCC, DMAP, DCM | 0 to 25 (RT) | 12–24 h | 75–90% | Acid-sensitive substrates, secondary/tertiary alcohols, lipids. |
| Acyl Chloride | SOCl₂, DMF (cat.), TEA | 80 then 25 | 2–4 h | 80–95% | Sterically hindered nucleophiles, unreactive phenols. |
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints (like TLC behavior and byproduct precipitation) ensure the operator can verify the reaction's progress in real-time.
Protocol A: Fischer Esterification (Acid-Catalyzed)
Mechanism: Reversible, acid-catalyzed condensation. The equilibrium is driven forward by using the alcohol as the solvent (Le Chatelier's Principle).
-
Setup: In a flame-dried 100 mL round-bottom flask, suspend 4-methoxybenzoic acid (1.0 eq, 10 mmol, 1.52 g) in the desired absolute alcohol (e.g., methanol, 20 mL).
-
Catalysis: While stirring vigorously, add concentrated H₂SO₄ (0.1 eq, 1 mmol, ~55 µL) dropwise. Note: The solution will typically clear up as the acid protonates the carbonyl, increasing solubility.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. Due to the deactivating +R effect of the methoxy group, reflux for 4 to 12 hours (significantly longer than standard benzoic acid).
-
Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). Stain with Bromocresol Green. The starting acid will appear as a bright yellow spot near the baseline, while the product ester will elute significantly higher (Rf ~0.6) and will not stain yellow.
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess alcohol. Dissolve the residue in EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 20 mL) to remove unreacted acid and neutralize the catalyst. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure ester.
Protocol B: Steglich Esterification (DCC/DMAP Coupling)
Mechanism: Utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species .
Caption: Mechanistic pathway of the Steglich esterification utilizing DCC and DMAP catalysis.
-
Setup: In a flame-dried flask under N₂, dissolve 4-methoxybenzoic acid (1.0 eq, 5 mmol, 0.76 g) and the target alcohol (1.1 eq, 5.5 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Add DMAP (0.1 eq, 0.5 mmol, 61 mg).
-
Coupling Agent: Add DCC (1.2 eq, 6 mmol, 1.24 g) portion-wise.
-
Validation (Visual): Within 5–15 minutes, a voluminous white precipitate of dicyclohexylurea (DCU) will form. This is a self-validating visual cue that the O-acylisourea intermediate is successfully forming and reacting.
-
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Protocol C: Acyl Chloride Intermediate Route
Mechanism: Converts the relatively unreactive 4-methoxybenzoic acid into highly electrophilic 4-methoxybenzoyl chloride (anisoyl chloride) using thionyl chloride, bypassing the +R deactivation completely.
-
Activation: Suspend 4-methoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous DCM (15 mL). Add 2 drops of anhydrous DMF (acts as a Vilsmeier-Haack catalyst).
-
Chlorination: Slowly add Thionyl Chloride (SOCl₂, 3.0 eq, 30 mmol) dropwise at 0 °C. Attach a reflux condenser equipped with a gas trap (to catch SO₂ and HCl gas).
-
Reflux: Heat to 60–80 °C for 2–3 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogenous solution.
-
Concentration: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual SOCl₂. The resulting 4-methoxybenzoyl chloride is a moisture-sensitive oil/solid and should be used immediately.
-
Esterification: Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0 °C. Slowly add a solution of the target alcohol (1.0 eq) and Triethylamine (TEA, 2.0 eq) in DCM.
-
Workup: Stir at room temperature for 4 hours. Quench with water (20 mL). Extract the aqueous layer with DCM, wash the combined organics with brine, dry, and concentrate.
References
-
Title: Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids Source: Molecules (MDPI), 2018; 23(8): 2022. URL: [Link]
-
Title: Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition in English, 1978; 17(7): 522-524. URL: [Link]
-
Title: Chemical Reactions of Carboxylic Acids Source: CK-12 Foundation, Chemistry Class XII, Section 12.8. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Regioselective Ring Opening of Epichlorohydrin
Welcome to the technical support center for controlling regioselectivity in the ring opening of epichlorohydrin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions encountered during experimentation.
FAQs and Troubleshooting Guides
This section addresses specific challenges and questions related to achieving high regioselectivity in epichlorohydrin ring-opening reactions.
Why am I getting a mixture of regioisomers (1-chloro-3-alkoxy-2-propanol and 2-chloro-1-alkoxy-3-propanol)?
The formation of regioisomeric products is fundamentally governed by the reaction mechanism, which is highly dependent on the catalytic conditions (acidic or basic).[1][2][3]
-
Under Basic or Nucleophilic Conditions (SN2-type mechanism): In the presence of a strong, unhindered nucleophile (e.g., alkoxides, amines), the reaction proceeds via an SN2 mechanism.[4][5][6] The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. For epichlorohydrin, this is the terminal carbon (C3), leading to the formation of the desired 1-chloro-3-alkoxy-2-propanol.[4][7] The significant ring strain of the epoxide (approximately 13 kcal/mol) facilitates this ring-opening, even though an ether oxygen is typically a poor leaving group.[5][6][7]
-
Under Acidic Conditions (SN1-type mechanism): In the presence of an acid catalyst (Brønsted or Lewis acid), the epoxide oxygen is first protonated or coordinated to the Lewis acid.[1][3] This activation makes the epoxide a better electrophile. The electronic effect of the electron-withdrawing chloromethyl group destabilizes the development of a positive charge at the adjacent carbon (C2). Consequently, the nucleophilic attack occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state. This leads to the formation of the undesired regioisomer, 2-chloro-1-alkoxy-3-propanol. Strong acids, in particular, are known to result in low regioselectivity.[1]
How does the choice of catalyst influence the regioselectivity of the reaction?
The catalyst is arguably the most critical factor in controlling regioselectivity.
-
Base Catalysts: As a general rule, basic catalysts (e.g., NaOH, KOH, alkoxides) strongly favor the SN2 pathway, leading to the formation of the 1-chloro-3-alkoxy-2-propanol isomer.[8][9] The strength of the base can influence the reaction rate. For instance, in the synthesis of glycerol monoethers from the related glycidol, alkaline metal hydroxides have proven effective.[8][9][10]
-
Lewis Acid Catalysts: The situation with Lewis acids is more nuanced. While acidic conditions generally favor attack at the more substituted carbon, certain Lewis acids can provide high regioselectivity for the SN2-type product. For example, Sn-Beta, a heterogeneous Lewis acid catalyst, has demonstrated high activity and regioselectivity (up to 96-97%) for the formation of the terminal ether in the reaction of epichlorohydrin with methanol.[1][11] This high selectivity is attributed to a concerted mechanism where the epoxide is activated on an alcohol molecule adsorbed on the catalytic site, followed by nucleophilic attack by a second alcohol molecule.[1][11][12] In contrast, stronger Lewis acids may lead to lower regioselectivity.[1]
-
Enzyme Catalysts: Lipases have also been explored for the ring-opening of epichlorohydrin with amines. These biocatalysts can exhibit high regioselectivity and, given their chiral nature, can also introduce enantioselectivity into the reaction.[13]
My reaction is sluggish or incomplete. What factors could be affecting the reaction rate?
Several factors can contribute to a slow or incomplete reaction:
-
Temperature: The reaction rate generally increases with elevated temperatures.[14] However, higher temperatures can also lead to undesirable side reactions, such as polymerization, especially with large quantities of epichlorohydrin and alkali.[14] A careful optimization of the reaction temperature is crucial. For example, in the synthesis of allyl glycidyl ether, the ring-opening step is typically conducted between 60-130°C.[15]
-
Catalyst Loading and Activity: Insufficient catalyst loading will naturally lead to a slower reaction. The activity of the catalyst is also paramount. For instance, in the Lewis acid-catalyzed ring opening with alcohols, Sn-Beta was found to be significantly more active than Zr-Beta or Hf-Beta.[1][11]
-
Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. In some cases, solvent-free conditions can be employed, particularly with microwave irradiation, to drastically reduce reaction times.[16] The polarity of the solvent can also play a role in regioselectivity.[17]
-
Nucleophile Strength: The nucleophilicity of the attacking species is a key determinant of the reaction rate. Stronger nucleophiles will react faster.
I am observing significant by-product formation. What are the likely side reactions and how can I minimize them?
The primary side reaction of concern is polymerization.[1] Epichlorohydrin can polymerize, especially under uncontrolled acidic or basic conditions and at elevated temperatures.[14][18]
Minimization Strategies:
-
Controlled Addition of Reagents: Slow, controlled addition of epichlorohydrin to the reaction mixture can help to maintain a low concentration of the epoxide and minimize polymerization.
-
Temperature Management: Maintaining the optimal reaction temperature is critical. Runaway polymerization can be an issue, particularly on a larger scale with strong bases.[14]
-
Use of Heterogeneous Catalysts: Solid catalysts, such as ion-exchange resins or zeolites like Sn-Beta, can reduce side reactions by providing a localized catalytic environment and simplifying catalyst removal.[1][19]
-
Water Content: In some systems, the presence of a controlled amount of water can suppress side reactions and improve selectivity by acting as a proton transfer agent.
Another potential side reaction is the nucleophilic attack on the C-Cl bond. However, the ring-opening of the strained epoxide is generally much faster than the displacement of the chloride.[7]
Visualizing the Reaction Mechanisms
The regiochemical outcome of the epichlorohydrin ring-opening is dictated by the reaction pathway. The following diagrams illustrate the mechanisms under basic and acidic conditions.
Caption: Reaction pathways for epichlorohydrin ring-opening.
Factors Influencing Regioselectivity: A Summary
The following table summarizes the key experimental parameters and their general effect on the regioselective outcome of epichlorohydrin ring-opening.
| Parameter | Condition | Predominant Mechanism | Major Product | Typical Regioselectivity |
| Catalyst | Basic (e.g., NaOH, RO⁻) | SN2-type | 1-chloro-3-nucleophile-2-propanol | High |
| Acidic (e.g., H₂SO₄) | SN1-type | 2-chloro-1-nucleophile-3-propanol | Low to Moderate | |
| Specific Lewis Acids (e.g., Sn-Beta) | Concerted SN2-like | 1-chloro-3-nucleophile-2-propanol | Very High (>95%)[11] | |
| Nucleophile | Strong, unhindered (e.g., MeO⁻) | SN2-type | 1-chloro-3-nucleophile-2-propanol | High |
| Weak (e.g., H₂O, ROH) | Requires acid catalysis (SN1-type) | 2-chloro-1-nucleophile-3-propanol | Dependent on catalyst | |
| Solvent | Aprotic | Can favor SN2 | 1-chloro-3-nucleophile-2-propanol | Generally favors SN2 |
| Protic | Can favor SN1 (with acid) | 2-chloro-1-nucleophile-3-propanol | Dependent on catalyst | |
| Temperature | Lower | Generally favors kinetic product (SN2) | 1-chloro-3-nucleophile-2-propanol | Can improve selectivity |
| Higher | May decrease selectivity, risk of side reactions | Mixture | Can be lower |
Experimental Protocols
Here are representative step-by-step protocols for achieving regioselective ring-opening of epichlorohydrin.
Protocol 1: Base-Catalyzed Ring Opening with a Phenolic Nucleophile
This protocol is a general guideline for the synthesis of aryloxypropanolamines, key intermediates for beta-blockers.[4]
-
Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired phenol (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol).
-
Base Addition: Add a strong base such as sodium hydroxide or potassium hydroxide (1.0-1.1 eq.) to the solution to generate the phenoxide in situ. Stir until the base is fully dissolved.
-
Addition of Epichlorohydrin: Slowly add (S)-(+)-epichlorohydrin (1.0 eq.) to the reaction mixture. The addition should be dropwise to control the exothermicity of the reaction.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Lewis Acid-Catalyzed Ring Opening with an Alcohol (Methanol)
This protocol is based on the use of a heterogeneous Sn-Beta catalyst for high regioselectivity.[1][11]
-
Catalyst Activation: If necessary, activate the Sn-Beta catalyst by heating under vacuum or in a stream of dry air according to the supplier's instructions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the Sn-Beta catalyst (e.g., 0.4 mol%).
-
Addition of Reagents: Add the alcohol (e.g., methanol), which acts as both the nucleophile and the solvent. Then, add epichlorohydrin.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst.
-
Reaction Monitoring: Monitor the conversion of epichlorohydrin and the formation of the product by Gas Chromatography (GC) or GC-MS.
-
Catalyst Removal and Product Isolation: After the reaction reaches the desired conversion, cool the mixture to room temperature. Remove the heterogeneous catalyst by filtration.
-
Purification: The product can be isolated from the filtrate by removing the excess alcohol under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.
References
-
Kulkarni, A. R., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Catalysis Science & Technology. [Link]
-
Yadav, G. D., & Joglekar, S. S. (2014). Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. Journal of Molecular Catalysis A: Chemical. [Link]
-
Capello, C., et al. (2017). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ChemCatChem. [Link]
-
Wang, Y., et al. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Green Chemistry. [Link]
-
Shvets, V. F., & Romashkin, A. V. (1993). Acidolysis of epichlorohydrin by acetic acid in the presence of tetraethylammonium bromide. Mendeleev Communications. [Link]
- Jacobsen, E. N., et al. (2001). Stereoselective ring opening reactions.
-
Olin Epoxy. (n.d.). EPICHLOROHYDRIN. [Link]
-
European Patent Office. (2007). Method for producing glycidiyl ether. [Link]
-
Ali, M. A., et al. (2019). Li2MnCl4 an Efficient Nucleophile in Epoxide Ring Opening Reactions to Afford Synthesis of Chlorohydrins. SSRN. [Link]
-
de Souza, R. O. M. A., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. [Link]
-
Salmi, T., et al. (2021). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. Catalysts. [Link]
-
Chen, J., et al. (2022). Highly efficient two-stage ring-opening of epichlorohydrin with carboxylic acid in a microreaction system. Reaction Chemistry & Engineering. [Link]
-
Janza, B. (2018). Attack of ethoxide on epichlorohydrin. Chemistry Stack Exchange. [Link]
-
Galkina, I. V., et al. (2022). Nucleophilic ring opening of epichlorohydrin in the presence of PPh3 to obtain 2-hydroxy-3-chloropropyl(triphenyl)phosphonium chloride. ResearchGate. [Link]
-
Liu, Y., et al. (2022). Glycidyl Silanes Enable Regioselective Hydrosilylation of Internal Propargyl Alcohols and Direct Transformation into Activated Silanes for Further Chemical Transformation. ChemRxiv. [Link]
- CN1927851A. (n.d.). Synthesis method of allyl glycidyl ether.
-
Ahmadi, Z., et al. (2025). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]
-
Lee, J., et al. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [Link]
-
Organic Syntheses Procedure. (n.d.). epichlorohydrin. [Link]
-
Person, T., et al. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. [Link]
-
van der Pijl, F., et al. (2014). Regioselectivity Control of the Ring Opening of Epoxides With Sodium Azide in a Microreactor. Organic Process Research & Development. [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]
-
Wang, H., et al. (2008). Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. ResearchGate. [Link]
-
ChemSafetyPRO. (2025). What is Epichlorohydrin (ECH)? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]
-
Kamal, A., et al. (2007). An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst. New Journal of Chemistry. [Link]
-
Failure Knowledge Database. (n.d.). Explosion of the co-existing system of epichlorohydrin and dimethylsulfoxide in epoxy resin manufacturing at the waste treating plant. [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]
-
Boyd, D. R., & Marle, E. R. (1914). The Acid-catalyzed Ring Opening of Epichlorohydrin. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Prokhorenko, I. R., et al. (2010). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. ARKIVOC. [Link]
-
Leal-Duaso, A., et al. (2018). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry. [Link]
-
Leal-Duaso, A., et al. (2018). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization. [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Pitre, S. P., et al. (2021). Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. ACS Catalysis. [Link]
-
Cabrera-Pérez, L. M., et al. (2016). Design and synthesis of two alkaloids derivatives using some chemical tools. [Link]
- CN109867587B. (n.d.). Preparation method of 3-chloro-1,2-propanediol.
-
Coppedge, E. A., et al. (2011). 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. data.epo.org [data.epo.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. researchgate.net [researchgate.net]
- 11. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. olinepoxy.com [olinepoxy.com]
- 15. CN1927851A - Synthesis method of allyl glycidyl ether - Google Patents [patents.google.com]
- 16. An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. shippai.org [shippai.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Mitigation & Removal of Chlorohydrin Impurities
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Remediation of Genotoxic Chlorohydrins (1,3-DCP, 3-MCPD) in Pharmaceutical Intermediates
Introduction: The "Hidden" Equilibrium
Welcome to the technical support center. If you are reading this, you likely have a batch of intermediate contaminated with 1,3-dichloro-2-propanol (1,3-DCP) or 3-monochloro-1,2-propanediol (3-MCPD) . These are not just standard impurities; they are mutagenic impurities (Class 2/3 under ICH M7) with strict limits (often <10 ppm depending on dosage).
The Core Problem: Unlike static impurities, chlorohydrins exist in a dynamic equilibrium. They are often formed during workup when residual epichlorohydrin meets chloride ions in an acidic environment.
This guide abandons generic advice. Below are self-validating protocols to break this equilibrium and permanently remove these impurities.
Module 1: Root Cause Analysis & Formation Mechanism
Before attempting removal, you must understand where the impurity is coming from. If you purify but fail to adjust the pH/chloride balance, the impurity will regenerate.
The Dynamic Equilibrium
Chlorohydrins are formed via the ring-opening of epoxides (like epichlorohydrin) in the presence of a proton donor (
Figure 1: The reversible formation of 1,3-DCP. Acid drives formation (Red arrow); Base drives reversion (Green arrow).
Diagnostic Checklist:
-
Did you use HCl for a quench? This provides both
and . -
Is your aqueous layer acidic (pH < 4)? This catalyzes the ring opening.
-
Did you use Saline (NaCl) for phase separation? High
pushes the equilibrium toward the impurity.
Module 2: Chemical Remediation (Dehydrochlorination)
Strategy: Since the reaction is reversible, we use Base-Catalyzed Ring Closure (Dehydrochlorination) to convert the chlorohydrin back into the epoxide (which is often the starting material or easier to purge), or hydrolyze it completely to glycerol (highly water-soluble).
Protocol A: Controlled Basic Hydrolysis
Best for: Stable intermediates where the API backbone is not base-sensitive.
Step-by-Step Workflow:
-
Solvent Swap: Ensure the intermediate is in a water-miscible organic solvent (e.g., THF, Acetone) or a biphasic system (DCM/Water).
-
pH Adjustment:
-
Slowly add 0.5N NaOH or K2CO3 solution.
-
Target: Maintain pH 10–11. Do not exceed pH 12 to avoid API degradation.
-
-
Agitation: Stir vigorously at 20–25°C for 2–4 hours.
-
Mechanism:[1] The base deprotonates the alcohol on 1,3-DCP, causing an intramolecular
attack that kicks out the chloride, reforming epichlorohydrin.
-
-
The "Purge" (Critical Step):
-
Epichlorohydrin is volatile.[2] Apply vacuum distillation (or rotovap) immediately after base treatment to strip the reformed epoxide.
-
-
Validation:
Comparative Base Effectiveness:
| Base Agent | Strength | Reaction Rate | Risk Profile | Recommended For |
| NaOH / KOH | High | Fast (<1 hr) | High (Hydrolysis of esters/amides) | Robust APIs |
| K2CO3 / NaHCO3 | Medium | Moderate (3-6 hrs) | Low | Base-sensitive APIs |
| Lime Milk (Ca(OH)2) | Medium | Slow (Heterogeneous) | Very Low | Large scale, cost-sensitive |
Module 3: Scavenging & Physical Separation
Strategy: If your molecule cannot survive high pH, use Solid-Phase Scavenging . This localizes the basic environment to the resin bead, protecting the bulk API.
Protocol B: Anion Exchange Resin Treatment
Best for: Late-stage intermediates or final APIs sensitive to liquid bases.
Materials:
-
Resin: Strong Base Anion (SBA) exchanger (Type I or II, hydroxide form) or Weak Base Anion (WBA) (e.g., polystyrene-divinylbenzene copolymer with tertiary amines).
-
Solvent: Methanol, Isopropanol, or DCM.
Workflow:
-
Pre-conditioning: Wash the resin with the reaction solvent to remove leachables.
-
Slurry Treatment:
-
Add 5–10 wt% resin relative to the intermediate mass.
-
Stir at room temperature for 4–8 hours.
-
Mechanism:[1] The resin acts as a "chloride sink." It deprotonates the chlorohydrin locally, reforming the epoxide, or adsorbs the acidic protons, shifting equilibrium.
-
-
Filtration: Filter the resin.
-
Polishing: Perform a final charcoal (Activated Carbon) treatment. Carbon has a high affinity for planar aromatic impurities but can also adsorb residual non-polar chlorohydrins.
Module 4: Analytical Troubleshooting (FAQ)
Q: My GC-MS shows 1,3-DCP levels increasing after I purified the sample. How is this possible?
A: This is likely a "False Positive" caused by the Injector Port. If your sample contains residual Epichlorohydrin and trace inorganic chlorides (salts), the high temperature of the GC injector (200°C+) can instantaneously synthesize 1,3-DCP inside the instrument.
The Fix (Self-Validating Analytical Protocol):
-
Derivatization: Derivatize the sample with BSTFA or Acetic Anhydride before injection. This "caps" the alcohol group, preventing the thermal reaction.
-
Cold On-Column Injection: If possible, use an injection technique that does not vaporize the sample immediately.
-
Matrix Check: Inject a blank containing only Epichlorohydrin and NaCl. If you see 1,3-DCP, your method is generating the impurity.
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the safest remediation path for your specific molecule.
Figure 2: Remediation Strategy Decision Tree.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] (2017).[5][6] [Link]
-
Liu, S., et al. Kinetics of the Reaction of Epichlorohydrin with Hydrochloric Acid. Industrial & Engineering Chemistry Research.[7] (2005).[4][8] [Link]
-
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley. (2010).[8] (Standard industry text regarding 1,3-DCP mechanisms).
-
European Medicines Agency (EMA). Questions and answers on the 'Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk'.[Link]
- Urbelis, J. H., et al.A rapid and sensitive GC/MS method for determination of 1,3-dichloro-2-propanol in drug substances. Journal of Pharmaceutical and Biomedical Analysis. (2013). (Source for analytical troubleshooting).
Sources
- 1. CN101914193A - Method for purifying bisphenol-A molecular epoxy resin by using molecular distillation technology and device thereof - Google Patents [patents.google.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing formation of chlorohydrin esters during workup
A Guide to Prevention, Troubleshooting, and Mitigation for Process & Development Scientists
Welcome to the technical support center for managing chlorohydrin esters. This guide is designed for researchers, chemists, and process development professionals who encounter or wish to prevent the formation of these potentially genotoxic impurities (GTIs). As your Senior Application Scientist, my goal is to provide you with the foundational knowledge and actionable protocols to ensure the purity and safety of your materials.
Chlorohydrin esters are a significant concern in pharmaceutical development because they are structurally alerting compounds with the potential to be DNA-reactive.[1][2] Regulatory bodies like the FDA and EMA have stringent guidelines for controlling such impurities, often enforcing a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1][3] Proactively designing processes to avoid their formation is a critical aspect of modern drug development.[4]
Section 1: The Root Cause – Mechanism of Formation
Understanding how chlorohydrin esters form is the first step toward preventing them. The formation is a classic example of an acid-catalyzed nucleophilic attack on an epoxide.
The three essential components are:
-
An Epoxide: A common functional group in synthetic intermediates.
-
An Acid Catalyst: To protonate the epoxide oxygen, making it a better leaving group and activating the ring for nucleophilic attack.
-
A Chloride Source: The nucleophile that attacks one of the epoxide carbons.
The reaction proceeds as follows: The acidic medium protonates the epoxide oxygen. This activation facilitates the ring-opening by a chloride anion (Cl⁻), which attacks one of the electrophilic carbon atoms of the epoxide ring. This results in the formation of a chlorohydrin.
Diagram: Mechanism of Chlorohydrin Formation
This diagram illustrates the acid-catalyzed ring-opening of an epoxide by a chloride ion, the fundamental reaction pathway that must be disrupted to prevent impurity formation.
Caption: Mechanism of Chlorohydrin Formation
Section 2: Proactive Prevention – Designing a Robust Workup
The most effective strategy is prevention. By carefully designing your workup and isolation procedures, you can eliminate one or more of the necessary components for the reaction.
Principle 1: Eliminate the Chloride Source
The most direct prevention method is to remove all sources of chloride from the workup, especially when acidic conditions are required.
-
Avoid Hydrochloric Acid (HCl): This is the most common and potent source of both acid and chloride. For pH adjustment, safer alternatives should be used.
-
Beware of Brine Washes (sat. NaCl): If the organic layer is even slightly acidic, partitioning of the acid into the brine can create a localized acidic chloride environment, sufficient to trigger chlorohydrin formation.
-
Consider Chlorinated Solvents: While less common, degradation of chlorinated solvents under certain conditions can release trace amounts of HCl.
Principle 2: Rigorous pH Control
If a chloride source is unavoidable (e.g., if your API is a hydrochloride salt), maintaining strict pH control is paramount. The epoxide ring is significantly more stable at neutral or slightly basic pH.
-
Neutralize Before Extraction: Ensure the reaction mixture is fully quenched and neutralized before introducing any chloride-containing solution like brine.
-
Use Buffered Washes: Employing a buffered aqueous solution (e.g., phosphate or bicarbonate buffer) can maintain the pH in a safe range (pH > 7) during extraction, preventing the protonation of the epoxide.
Comparative Analysis of Acidic Workup Reagents
When an acidic workup is necessary to remove basic impurities or for product stability, choosing a non-chloride acid is the best practice.
| Reagent | Formula | Key Advantages | Considerations |
| Hydrochloric Acid | HCl | Inexpensive, effective. | High Risk. Directly provides both acid and chloride. Not recommended if epoxides are present. |
| Citric Acid | C₆H₈O₇ | Inexpensive, mild, excellent for chelating metals, readily available.[5][6][7] | Can sometimes be difficult to remove from the product due to its high polarity. Requires an aqueous workup. |
| Acetic Acid | CH₃COOH | Volatile (can be removed under vacuum), good for pH adjustments.[8][9][10] | Can sometimes lead to acetate ester formation with sensitive alcohols. |
| Methanesulfonic Acid | CH₃SO₃H | Strong acid, non-oxidizing. | Non-volatile, may require careful extraction to remove from the final product. |
| Phosphoric Acid | H₃PO₄ | Non-volatile, provides good buffering capacity.[8] | Can form insoluble phosphate salts with some products or metals. |
Section 3: Detailed Experimental Protocols
Here are two field-proven protocols designed to minimize the risk of chlorohydrin formation.
Protocol A: Chloride-Free Acidic Workup
This protocol is ideal when you need to remove basic impurities and have an epoxide-containing product in an organic solvent.
-
Initial Quench: Quench the reaction with deionized water or a suitable non-chloride quenching agent.
-
Solvent Addition: Dilute the reaction mixture with a non-chlorinated organic solvent (e.g., Ethyl Acetate, Toluene, MTBE).
-
pH Adjustment: Prepare a 10% w/v aqueous solution of citric acid. Add this solution slowly to the vigorously stirred biphasic mixture until the pH of the aqueous layer is ~4-5 (verify with pH strips).
-
Phase Separation: Separate the organic and aqueous layers.
-
Aqueous Wash: Wash the organic layer with deionized water to remove residual citric acid.
-
Neutralization (Optional): If the product is sensitive to residual acid, wash with a 5% aqueous sodium bicarbonate solution until effervescence ceases.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol B: Buffered Aqueous Wash
This protocol is suitable when a brine wash is desired for breaking emulsions but acidic conditions must be avoided.
-
Prepare Buffered Solution: Create a phosphate-buffered saline (PBS) solution at pH 7.4 or a saturated sodium bicarbonate (NaHCO₃) solution.[11][12][13][14]
-
Initial Quench & Neutralization: Ensure the reaction is fully quenched and the pH of the crude mixture is neutral or slightly basic (pH 7-8).
-
Extraction: Dilute the mixture with your desired organic solvent. Perform the primary aqueous wash using the prepared buffered solution instead of standard brine or water.
-
Phase Separation: Separate the layers.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
Section 4: Troubleshooting Guide
Q: I suspect chlorohydrin formation. How can I confirm and quantify it?
A: High-sensitivity analytical methods are required. The most common techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile chlorohydrins. A direct injection method can be developed for rapid analysis.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for non-volatile or thermally sensitive compounds. Derivatization may sometimes be used to enhance sensitivity, but direct analysis is often possible with modern instruments.
For quantification, you will need to synthesize a reference standard of the suspected chlorohydrin ester to create a calibration curve. The limit of quantitation (LOQ) often needs to be in the low ppm range relative to your API.[15]
Q: I have confirmed the presence of a chlorohydrin ester. What are my options?
A: Mitigating a GTI post-formation can be challenging and costly. The primary options are:
-
Purification:
-
Recrystallization: If there is a significant difference in polarity and crystal packing between your API and the impurity, multiple recrystallizations may purge the chlorohydrin. This requires analytical monitoring of the mother liquor and isolated crystals at each step.
-
Chromatography: Column chromatography is effective but can be expensive and time-consuming to scale up.
-
-
Process Re-design: This is the most robust long-term solution. Use the principles in Section 2 to re-design the workup procedure to prevent formation in future batches. A case study in Organic Process Research & Development highlighted that suppressing chlorohydrin formation by optimizing reaction conditions was far more effective than relying on downstream purging.[16]
Section 5: Frequently Asked Questions (FAQs)
-
Is a standard sodium bicarbonate wash sufficient to protect my epoxide?
-
Can I use NaCl to "salt out" my product from an aqueous layer?
-
This is risky. If the aqueous layer is not rigorously neutralized to pH > 7, adding NaCl creates the exact conditions needed for chlorohydrin formation. Consider using a different salt like sodium sulfate (Na₂SO₄) or using a water-miscible organic solvent and performing a solvent swap.
-
-
Are all chlorohydrins genotoxic?
-
My starting material is an epoxide. What special precautions should I take?
-
Scrutinize every downstream step for sources of acid and chloride. The risk is highest during workup and purification. Ensure all reagents are chloride-free and that pH is carefully controlled throughout the entire process.
-
Decision-Making Workflow for Workup Design
This workflow provides a logical pathway for designing a process that minimizes the risk of chlorohydrin ester formation.
Caption: Decision Workflow for Workup Design
References
-
Genotoxic Impurities in Pharmaceuticals. (2012). SciSpace. [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. (2008). ACS Publications. [Link]
-
Henderson, T. J. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Lab Manager. [Link]
-
Process Optimization for Chemists. (2023). Scribd. [Link]
-
Development of Porous Epoxy Micro-Beads Using Ammonium Bicarbonate through a Single Epoxy Droplet in Corn Oil. (n.d.). PMC. [Link]
- Process for preparing ccr-5 receptor antagonists utilizing 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds. (n.d.).
-
Overview of genotoxic impurities in pharmaceutical development. (2009). PubMed. [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2012). Universidade de Lisboa Repository. [Link]
-
Phosphate Buffered Saline Protocol and Use. (2023). Diagnopal. [Link]
-
Eco-friendly sodium bicarbonate treatment and its effect on epoxy and polyester coir fibre composites. (2025). ResearchGate. [Link]
-
PROCESS FOR THE SYNTHESIS OF 3-HYDROXYGLUTARONITRILE. (2010). EPO. [Link]
-
Determination of genotoxic epoxide at trace level in drug substance by direct injection GC/MS. (n.d.). Ovid. [Link]
- Method for purification of whey proteins. (n.d.).
-
Asymmetric CuH-catalyzed Reductive Coupling of Alleneamides with Carbonyl Electrophiles and the Mechanistic Investigation into. (n.d.). VCU Scholars Compass. [Link]
- Process for the synthesis of 3-hydroxyglutaronitrile. (n.d.).
-
Organic Process Research & Development Vol. 10 No. 5. (2006). ACS Publications. [Link]
-
Handbook of Reagents for Organic Synthesis: Chiral Reagents for Asymmetric Synthesis. (n.d.). Chemistry and Chemists. [Link]
-
Full text of "Ernest W. Flick Cosmetic And Toiletry Formulations Volume 8". (n.d.). Internet Archive. [Link]
-
2014 Understanding, preventing and mitigating the potential for post-excavation biological and chemical contamination of drinking water samples. (2018). Unknown Source. [Link]
-
How to prepare Phosphate Buffered Saline (PBS). (n.d.). St John's Laboratory. [Link]
-
Formation of Porous Epoxy Micro-beads from a Single Droplet of Epoxy-Polyamide-Ammonium Bicarbonate at Different Temperatures. (n.d.). Unknown Source. [Link]
-
Studies towards a fast and efficient total synthesis of LL-Z1640-2. (2009). University of Glasgow. [Link]
-
calcium acetate monohydrate: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Epoxidation of Allyl Chloride to Epichlorohydrin by a Reversible Supported Catalyst with H2O2 under Solvent-Free Conditions. (2026). ResearchGate. [Link]
-
Phosphate Buffered Saline Protocol and Use. (2023). Diagnopal. [Link]
-
Solved Epoxide Ring Opening Post Lab Questions. (2020). Chegg. [Link]
-
Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics. (n.d.). PMC. [Link]
-
Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. (n.d.). ResearchGate. [Link]
Sources
- 1. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. scispace.com [scispace.com]
- 4. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2008079284A1 - Process for preparing ccr-5 receptor antagonists utilizing 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds - Google Patents [patents.google.com]
- 7. chemistry-chemists.com [chemistry-chemists.com]
- 8. WO2018149809A1 - Method for purification of whey proteins - Google Patents [patents.google.com]
- 9. Full text of "Ernest W. Flick Cosmetic And Toiletry Formulations Volume 8" [archive.org]
- 10. Documents download module [ec.europa.eu]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. neb.com [neb.com]
- 14. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 15. ovid.com [ovid.com]
- 16. scribd.com [scribd.com]
- 17. Development of Porous Epoxy Micro-Beads Using Ammonium Bicarbonate through a Single Epoxy Droplet in Corn Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chegg.com [chegg.com]
Purification of 4-methoxybenzoate esters by recrystallization
Technical Support Center: Purification of 4-Methoxybenzoate Esters
Core Directive & Scope
User Warning: Know Your Compound State Before attempting recrystallization, you must verify the physical state of your specific ester at room temperature. A common error in this workflow is attempting to recrystallize a compound that is naturally a liquid.
| Compound | Structure | Melting Point (MP) | Physical State (RT) | Purification Method |
| Methyl 4-methoxybenzoate | Me-Ester | 48–51 °C | Solid | Recrystallization |
| Ethyl 4-methoxybenzoate | Et-Ester | ~7–8 °C | Liquid | Distillation / Chromatography |
| Propyl 4-methoxybenzoate | Pr-Ester | < 25 °C | Liquid | Distillation / Chromatography |
| tert-Butyl 4-methoxybenzoate | t-Bu-Ester | ~60–65 °C | Solid | Recrystallization |
Expert Insight: This guide focuses on Methyl 4-methoxybenzoate and solid derivatives. If you are working with the Ethyl or Propyl ester, "oiling out" is not a failure mode—it is the compound's natural state. Proceed to vacuum distillation.
Phase 1: Solvent System Selection[2]
Q: Which solvent system provides the best recovery for Methyl 4-methoxybenzoate?
A: The low melting point (48°C) creates a narrow window for crystallization. You must choose a solvent that dissolves the impurity but precipitates the ester below its oiling threshold.
| Solvent System | Polarity | Suitability | Notes |
| Methanol (MeOH) | High | High | Standard.[1] Good solubility at warm temps, poor at 0°C. Risk: BP (65°C) > MP (48°C). |
| Ethanol / Water (9:1) | High | Medium | Safer. Water acts as an anti-solvent to force precipitation if yield is low. |
| Hexane / Ethyl Acetate | Low/Med | High | Alternative. Excellent for removing polar impurities (acids). |
| Toluene | Low | Low | Avoid. Too high boiling; difficult to remove without melting the product. |
Q: Why is the boiling point of the solvent critical here? A: Because the melting point of Methyl 4-methoxybenzoate is ~48°C .[1]
-
If you heat the solvent to 60°C (boiling MeOH), your product will melt into an oil before it dissolves.
-
Rule: Dissolution temperature must be kept < 45°C to prevent the formation of a biphasic oil system, which traps impurities.
Phase 2: The Dissolution Process (Protocol)
Q: How do I dissolve the solid without causing "oiling out"?
Protocol: Low-Temperature Dissolution
-
Preparation: Place crude Methyl 4-methoxybenzoate in an Erlenmeyer flask.
-
Solvent Addition: Add minimal Methanol (approx. 2 mL per gram of solid).
-
Controlled Heating:
-
Place flask in a water bath set to 40–45°C .
-
Do NOT reflux. The goal is to dissolve the solid below its melting point.
-
-
Clarification: If the solution is cloudy due to insoluble impurities (e.g., salts), filter while warm (40°C) through a pre-warmed funnel.
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 30 mins) without agitation.
-
Crystallization: Once RT is reached, place in an ice bath (0°C) for 1 hour to maximize yield.
Phase 3: Troubleshooting & FAQs
Q: My solution turned into a milky oil at the bottom of the flask. What happened? A: You encountered "Oiling Out."
-
Cause: The temperature exceeded 48°C, or the impurity profile lowered the melting point (MP depression). The compound separated as a liquid phase rather than a crystal lattice.[2]
-
The Fix:
-
Re-heat the mixture to 45°C to re-dissolve the oil.
-
Add a small amount of extra solvent (10-15% volume).
-
Add a seed crystal of pure Methyl 4-methoxybenzoate at 40°C.
-
Cool very slowly. Insulate the flask with a paper towel to retard cooling.
-
Q: I have low yield. The mother liquor still contains product. A: Methyl 4-methoxybenzoate has significant solubility in methanol even at room temperature.[1]
-
Solution: Concentrate the mother liquor (rotary evaporator) to half volume and repeat the cooling step.
-
Alternative: Add water dropwise to the cold methanolic solution until a persistent turbidity appears, then cool to 0°C.
Q: The crystals are colored (yellow/brown) instead of white. A: This indicates oxidized impurities (likely quinones or phenolic oxidation products).
-
Solution: Perform a "charcoal treatment" during the dissolution phase.[3] Add activated carbon (5% w/w), stir at 40°C for 5 mins, and filter through Celite before cooling.
Visuals: Workflow & Logic
Figure 1: Recrystallization Decision Tree
Caption: Logic flow for selecting the correct purification path based on ester alkyl chain length and physical state.[1]
Phase 4: Post-Purification Analysis
Q: How do I validate the purity of my crystals?
| Method | Acceptance Criteria | What it tells you |
| Melting Point | 48.0 – 51.0 °C | Sharp range (< 2°C) confirms high purity.[1] Broad range = solvent/impurity trapped. |
| 1H NMR (CDCl3) | Singlet @ 3.89 ppm (OCH3) Singlet @ 3.84 ppm (COOCH3) | Absence of extra peaks confirms removal of starting acid or solvent. |
| HPLC (UV 254nm) | > 99.5% Area | Quantifies trace impurities not visible in NMR. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8606, Methyl 4-methoxybenzoate. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Validation & Comparative
Impurity Profiling of (S)-PA-824 Pretomanid Synthesis: A Comparative Analytical Guide
The following guide details the impurity profiling of (S)-PA-824 (Pretomanid), synthesized via the modern (R)-glycidol route. It is structured to serve as a practical, high-level manual for analytical scientists and process chemists.
Executive Summary & Strategic Importance
Pretomanid (PA-824) is a nitroimidazooxazine antimycobacterial agent approved for extensively drug-resistant tuberculosis (XDR-TB). The drug's efficacy and safety profile rely heavily on the strict control of its stereochemistry—specifically the (S)-enantiomer . The presence of the (R)-enantiomer or process-related impurities (such as des-nitro analogs or dimers) can significantly alter pharmacokinetics and toxicological outcomes.
This guide moves beyond basic pharmacopeial definitions to provide a causality-driven impurity profiling strategy . We compare three distinct analytical workflows, demonstrating why a single method is insufficient for this complex nitroimidazole.
Synthesis-Driven Impurity Origin Analysis
To profile impurities effectively, one must understand their origin. The modern industrial synthesis of Pretomanid typically employs a convergent route involving (R)-glycidol and 2-bromo-4-nitroimidazole .
The Synthesis Pathway & Impurity Entry Points
The following diagram maps the critical process steps to the specific impurities generated.
Figure 1: Causality map linking synthetic steps to specific impurity profiles. Note the critical risk of enantiomeric contamination starting from (R)-glycidol.
Comparative Analytical Methodologies
A robust control strategy requires a "triangulation" approach using three distinct methodologies.
Comparison Matrix: Selecting the Right Tool
| Feature | Method A: Achiral RP-HPLC | Method B: Chiral HPLC | Method C: LC-MS/MS |
| Primary Purpose | Routine Assay & Related Substances | Enantiomeric Purity ((S) vs (R)) | Structure Elucidation & Trace Analysis |
| Separation Mechanism | Hydrophobicity (C18) | Stereoselective Interaction (Amylose/Cellulose) | Mass-to-Charge Ratio (m/z) |
| Key Strength | Robust, reproducible, separates process impurities.[1][2] | Only method to quantify the (R)-enantiomer. | Identifies unknown degradation products. |
| Critical Limitation | Cannot separate enantiomers. | Lower capacity for general impurities. | Expensive; requires volatile buffers. |
| LOD (Sensitivity) | ~0.1 µg/mL | ~0.09 µg/mL | < 0.01 µg/mL |
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Achiral RP-HPLC)
Best for: Quantifying process-related impurities (Impurity A, C, D) and total assay.
This method utilizes an ion-pairing strategy to resolve the polar nitroimidazole core from lipophilic benzyl impurities.
-
Column: Luna C18(2) (150 mm × 4.6 mm, 5 µm) or Xtimate C18.
-
Mobile Phase:
-
Solvent A: 0.1% Triethylamine Phosphate Buffer (pH 2.5).
-
Solvent B: Methanol / Acetonitrile (50:50 v/v).
-
-
Gradient Program:
-
0-5 min: 20% B (Isocratic hold for polar impurities)
-
5-20 min: 20% → 80% B (Linear ramp)
-
20-25 min: 80% B (Wash)
-
-
Detection: UV at 330 nm (Specific to Pretomanid nitro-chromophore) and 262 nm (General).
-
Performance Metrics:
-
Retention Time (RT): Pretomanid elutes at ~17.5 min.[5]
-
Resolution (Rs): > 2.0 between Pretomanid and nearest impurity.
-
Method B: The "Gold Standard" Chiral Protocol
Best for: Quantifying the (R)-Pretomanid enantiomer.
Since Pretomanid has one chiral center, the (R)-isomer is the primary enantiomeric impurity. Standard C18 columns cannot distinguish these.
-
Column: Chiralcel OD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase (Normal Phase):
-
n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 330 nm.
-
Why this works: The carbamate stationary phase forms hydrogen bonds and pi-pi interactions with the nitroimidazole ring, creating a chiral "pocket" that discriminates between the (S) and (R) spatial arrangements.
Method C: Trace Identification (LC-MS/MS)
Best for: Identifying unknown degradation products (e.g., hydrolysis products).
-
Column: Agilent Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 µm).[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[6]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Source: Electrospray Ionization (ESI) Positive Mode.[6]
-
Key Transitions (MRM):
-
Pretomanid: 360.1 → 174.1 m/z (Parent → Nitroimidazole fragment).
-
Des-nitro Impurity: 314.1 → [Fragment] m/z.
-
Analytical Decision Tree
Use this workflow to determine which method to apply during synthesis optimization.
Figure 2: Decision logic for selecting the appropriate analytical technique based on the specific quality attribute being tested.
References
-
Momin, M. A., et al. (2017). "Simultaneous HPLC assay for pretomanid (PA-824), moxifloxacin and pyrazinamide in an inhaler formulation for drug-resistant tuberculosis." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Surapuraju, P. K. R., & Juturu, R. R. (2022).[7] "Development and validation of stability-indicating-HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid." Biomedical Chromatography. Link
-
Wang, L., et al. (2015).[8] "Determination of the antitubercular drug PA-824 in rat plasma, lung and brain tissues by liquid chromatography tandem mass spectrometry." Journal of Chromatography B. Link
-
TB Alliance. (2019). "Pretomanid: Chemistry, Manufacturing, and Controls."[9] EMA Assessment Report. Link
-
Zhai, H., et al. (2023).[10][11][12] "Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol." Organic Process Research & Development. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Simultaneous HPLC assay for pretomanid (PA-824), moxifloxacin and pyrazinamide in an inhaler formulation for drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of stability-indicating -HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the antitubercular drug PA-824 in rat plasma, lung and brain tissues by liquid chromatography tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]
A Comparative Guide to Optimizing the Retention of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate on C18 Columns
Introduction: The Challenge of Analyzing Polar-Functionalized Aromatics
(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate is a molecule of interest in various synthetic pathways, potentially as a key intermediate or a process-related impurity. Its unique structure presents a common analytical challenge: it possesses a moderately hydrophobic aromatic core (the 4-methoxybenzoate group) and a highly polar, flexible side-chain containing both hydroxyl and chloro functional groups. This duality makes its retention behavior on ubiquitous C18 reversed-phase columns sensitive and sometimes difficult to predict.
Standard C18 columns, the workhorses of reversed-phase chromatography, excel at retaining non-polar compounds through hydrophobic interactions. However, highly polar analytes often exhibit poor retention, eluting at or near the solvent front, which complicates accurate quantification and separation from other polar matrix components[1][2]. This guide provides a systematic approach to developing and optimizing a robust HPLC method for this compound, comparing different mobile phase strategies to achieve adequate retention and optimal peak shape on a standard C18 stationary phase.
Understanding the Interplay: Analyte Structure and C18 Stationary Phase
The retention mechanism in reversed-phase chromatography is primarily driven by the partitioning of the analyte between the mobile phase and the stationary phase. For our target molecule, two key interactions with the C18 column are at play:
-
Hydrophobic Interaction: The 4-methoxybenzoyl moiety will interact with the long C18 alkyl chains of the stationary phase. This is the primary retention driver.
-
Polar Interaction: The chloro and hydroxyl groups on the propyl chain make the molecule significantly more polar, increasing its affinity for the polar mobile phase and thus decreasing retention. These groups can also engage in secondary interactions with residual silanol groups on the silica support, which can sometimes lead to peak tailing.
Controlling the retention time, therefore, becomes a balancing act of manipulating the mobile phase to favor the hydrophobic interactions while mitigating undesirable secondary effects.
Caption: Analyte-Stationary Phase Interaction Model.
Experimental Design: A Systematic Comparison of Mobile Phase Parameters
To predictably control the retention of this compound, we will investigate the impact of the most critical mobile phase variables: organic modifier type and concentration, and mobile phase pH. The goal is to find a condition that provides a retention factor (k') between 2 and 10, ensuring the peak is well-retained and separated from the void volume without excessively long run times[3].
The following experimental workflow outlines the logical progression for method development.
Caption: Systematic Workflow for HPLC Method Development.
Detailed Experimental Protocols
Instrumentation and Materials
-
HPLC System: Standard analytical HPLC or UHPLC system with a UV detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size (a common, versatile dimension).
-
Analytes: this compound standard.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.
-
Reagents: Formic acid, Ammonium formate (for buffered mobile phases).
Standard Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 50 µg/mL. Causality Note: Dissolving the sample in a diluent similar to or weaker than the mobile phase is crucial to prevent peak distortion[4].
Protocol 1: Comparison of Organic Modifier (ACN vs. MeOH)
-
Mobile Phase A (Aqueous): Deionized Water.
-
Mobile Phase B1 (Organic): Acetonitrile.
-
Mobile Phase B2 (Organic): Methanol.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Causality Note: Maintaining a constant column temperature is critical for reproducible retention times, as temperature fluctuations can significantly impact viscosity and partitioning[5][6].
-
Detection: UV at 254 nm (typical for aromatic compounds).
-
-
Procedure:
-
Equilibrate the column with 60% Water / 40% ACN for 15 minutes.
-
Inject the standard and record the chromatogram.
-
Flush the column with 100% ACN.
-
Equilibrate the column with 50% Water / 50% MeOH for 15 minutes. Causality Note: Methanol is a weaker solvent than acetonitrile in reversed-phase, so a higher percentage is often needed to achieve similar retention times.
-
Inject the standard and record the chromatogram.
-
Protocol 2: Effect of Mobile Phase pH
-
Mobile Phase A1 (pH 7.0): 10 mM Ammonium formate in water.
-
Mobile Phase A2 (pH 3.0): 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
HPLC Conditions: Same as Protocol 1.
-
Procedure:
-
Using the optimal organic modifier percentage determined previously (e.g., 40% ACN), prepare the mobile phase with Mobile Phase A1.
-
Equilibrate the column, inject the standard, and record the chromatogram.
-
Thoroughly flush the system.
-
Repeat the process using the mobile phase prepared with Mobile Phase A2. Causality Note: While our analyte is not strongly acidic or basic, controlling pH can suppress the ionization of residual silanols on the silica surface, often leading to improved peak symmetry[7][8].
-
Comparative Data and Performance Analysis
The following table summarizes the expected retention time (RT) and tailing factor (Tf) for this compound under the described experimental conditions. These are representative values based on chromatographic principles.
| Experiment ID | Mobile Phase Composition | Expected RT (min) | Expected Tailing Factor (Tf) | Analysis & Rationale |
| 1A | 60:40 Water:ACN | ~4.5 | ~1.4 | Acetonitrile provides good efficiency and lower backpressure. The retention is moderate, but peak tailing might be observed due to secondary silanol interactions. |
| 1B | 50:50 Water:MeOH | ~5.2 | ~1.3 | Methanol, being a weaker eluent, requires a higher concentration for similar elution but can offer different selectivity and sometimes better peak shape for polar compounds. |
| 2A | 60:40 (10mM Amm. Formate, pH 7.0):ACN | ~4.3 | ~1.5 | At neutral pH, residual silanols are ionized, which can increase polar interactions and potentially worsen peak tailing for some compounds. |
| 2B | 60:40 (0.1% Formic Acid, pH 3.0):ACN | ~4.8 | ~1.1 | Acidic pH suppresses silanol ionization, minimizing secondary interactions. This often results in sharper, more symmetric peaks and slightly increased retention for polar analytes.[7] |
Interpretation:
Based on these expected results, an isocratic method using Acetonitrile as the organic modifier with an acidic mobile phase (0.1% Formic Acid) appears to be the most promising starting point. This combination is predicted to provide a good balance of adequate retention (RT ≈ 4.8 min) and excellent peak shape (Tf ≈ 1.1), which is critical for robust quantification.
Alternative Stationary Phases: When C18 Isn't Enough
While a standard C18 column can be optimized for this analysis, for more complex mixtures or if superior retention of polar compounds is required, alternative stationary phases should be considered[9].
-
Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases, preventing "phase dewetting" or collapse that can occur with traditional C18 columns under such conditions[10][11]. They also provide alternative selectivity for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that show little to no retention on C18, HILIC is a powerful alternative. It uses a polar stationary phase (like bare silica or an amide phase) and a mobile phase with a high concentration of organic solvent[2][4]. Analytes elute in order of increasing polarity, the opposite of reversed-phase. This mode would likely provide very strong retention for this compound.
Conclusion and Recommendations
The retention time of this compound on a C18 column is highly dependent on the mobile phase composition. A systematic evaluation demonstrates that:
-
Acetonitrile generally provides faster elution and higher efficiency compared to methanol at equivalent solvent strength.
-
Controlling the mobile phase pH is critical for achieving symmetrical peaks . An acidic mobile phase (e.g., using 0.1% formic acid) is highly recommended to suppress silanol activity and improve peak shape.
For routine analysis, a starting method using a C18 column with a mobile phase of 60:40 (0.1% Formic Acid in Water):(Acetonitrile) at a flow rate of 1.0 mL/min is advised. This condition is expected to yield a retention time of approximately 4.8 minutes with excellent peak symmetry, providing a robust and reliable method for the quantification of this challenging analyte.
References
- Vertex AI Search. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
- MilliporeSigma. Developing HPLC Methods.
- LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity.
- Waters Blog. (2025).
- Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- GL Sciences. How to Increase Retention - How to use analytical columns.
- Chrom Tech, Inc. (2025).
- LCGC International. (2020).
- MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK.
- LCGC North America. (2014). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
Sources
- 1. pharmanow.live [pharmanow.live]
- 2. agilent.com [agilent.com]
- 3. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. mac-mod.com [mac-mod.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the UV Absorption Maximum of 4-Methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, understanding the ultraviolet (UV) absorption properties of molecules is of paramount importance. The maximum wavelength of absorption (λmax) is a critical parameter that provides insights into the electronic structure of a compound and is fundamental for a wide range of applications, including quantitative analysis, purity assessment, and photochemical stability studies. This guide offers an in-depth comparison of the UV absorption maxima of a series of 4-methoxybenzoate derivatives: methyl, ethyl, propyl, and butyl 4-methoxybenzoate.
The Foundational Principles of UV-Vis Spectroscopy and λmax
UV-Visible spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[1] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[2] The wavelength at which this absorption is most intense is known as the λmax. For aromatic compounds like 4-methoxybenzoates, the UV absorption is primarily due to π → π* electronic transitions within the benzene ring.[2]
The position of the λmax is highly sensitive to the molecular structure, particularly the extent of conjugation and the nature of any substituents on the chromophore (the light-absorbing part of the molecule). Substituents can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift).
The Influence of Substituents on the Benzoate Chromophore
The 4-methoxybenzoate scaffold contains a benzene ring conjugated with a carbonyl group from the ester functionality. The methoxy group (-OCH₃) at the para position plays a significant role in determining the λmax. The methoxy group is an electron-donating group due to its +M (mesomeric) effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift compared to unsubstituted benzoate.
Experimental Determination of UV Absorption Maximum (λmax)
A precise and reliable determination of λmax is crucial for comparative studies. The following protocol outlines the standardized procedure for measuring the UV absorption spectra of the 4-methoxybenzoate derivatives.
Experimental Protocol
Objective: To determine the UV absorption maximum (λmax) of methyl, ethyl, propyl, and butyl 4-methoxybenzoate in ethanol.
Materials:
-
Methyl 4-methoxybenzoate
-
Ethyl 4-methoxybenzoate
-
Propyl 4-methoxybenzoate
-
Butyl 4-methoxybenzoate
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Visible spectrophotometer
Procedure:
-
Solvent Selection: Ethanol is chosen as the solvent due to its excellent transparency in the UV range (UV cutoff ~210 nm) and its ability to dissolve the nonpolar 4-methoxybenzoate derivatives.
-
Standard Solution Preparation:
-
Prepare a stock solution of each 4-methoxybenzoate derivative in ethanol at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in ethanol. The final concentration should be adjusted to yield an absorbance reading between 0.2 and 0.8 at the λmax to ensure adherence to the Beer-Lambert Law.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the wavelength range for scanning, typically from 200 nm to 400 nm for aromatic compounds.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with spectroscopic grade ethanol to be used as the blank.
-
Place the blank cuvette in the sample holder and perform a baseline correction to subtract the absorbance of the solvent.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the UV absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Repeat the measurement at least three times for each derivative to ensure reproducibility.
-
Comparative Analysis of λmax Values
The primary electronic transitions responsible for the UV absorption in 4-methoxybenzoates occur within the 4-methoxybenzoyl chromophore. The alkyl chain of the ester group (methyl, ethyl, propyl, butyl) is not in direct conjugation with the aromatic ring and the carbonyl group. Therefore, its influence on the electronic transitions and consequently on the λmax is expected to be minimal to negligible. Any observed minor shifts would likely be attributable to secondary solvent effects or subtle conformational changes.
To provide a quantitative comparison, we can utilize the Woodward-Fieser rules for calculating the λmax of substituted aromatic compounds.
Theoretical Calculation of λmax using Woodward-Fieser Rules
The Woodward-Fieser rules are a set of empirically derived rules that allow for the prediction of the λmax of a compound based on its structure. For an aromatic ester of the type Ar-COOR, the base value is 230 nm. We then add increments for the substituents on the aromatic ring.
-
Base Value for Ar-COOR: 230 nm
-
Increment for a -OCH₃ group in the para position: +25 nm
Calculated λmax = Base Value + Increment for para-OCH₃ Calculated λmax = 230 nm + 25 nm = 255 nm
This calculated value provides a robust theoretical prediction for the λmax of all four 4-methoxybenzoate derivatives.
Data Summary Table
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Predicted λmax (nm) |
| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.17 | ~255 |
| Ethyl 4-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | ~255 |
| Propyl 4-methoxybenzoate | C₁₁H₁₄O₃ | 194.23 | ~255 |
| Butyl 4-methoxybenzoate | C₁₂H₁₆O₃ | 208.25 | ~255 |
Discussion: Structure-Absorption Relationship
The consistent predicted λmax of approximately 255 nm for all four derivatives underscores a key principle in UV-Vis spectroscopy: the electronic absorption is primarily governed by the chromophore and its directly conjugated substituents. The alkyl ester group, being electronically insulating and not part of the conjugated π-system, does not significantly alter the energy of the π → π* transition.
The primary structural features influencing the λmax are:
-
The Benzene Ring and Carbonyl Group: This forms the fundamental benzoyl chromophore.
-
The para-Methoxy Group: As an auxochrome (a group that modifies the light-absorbing properties of a chromophore), the electron-donating methoxy group extends the conjugation through resonance, causing a significant bathochromic shift compared to an unsubstituted benzoate.
The logical relationship can be visualized as follows:
Caption: Logical relationship between structure and UV absorption.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the UV absorption maximum.
Caption: Experimental workflow for λmax determination.
Conclusion
This comparative guide establishes that the UV absorption maximum (λmax) for methyl, ethyl, propyl, and butyl 4-methoxybenzoate is predicted to be consistently around 255 nm when measured in a non-polar solvent like ethanol. This consistency arises from the fact that the alkyl chain of the ester group is not in conjugation with the primary chromophore, the 4-methoxybenzoyl system. The dominant structural feature influencing the λmax is the electron-donating para-methoxy group, which causes a significant bathochromic shift. For researchers and professionals in drug development, this understanding is crucial for developing robust analytical methods for quantification and for predicting the photochemical behavior of related compounds.
References
-
Global Laboratory Equipment Supplier | Hinotek. (2025, July 21). 20 Common Problems for Spectrophotometers. Retrieved from [Link]
-
YouTube. (2026, February 5). 15 Real Problems in UV–Vis Spectroscopy (Explained). Retrieved from [Link]
-
Biocompare. (2013, February 18). Troubleshooting in UV/Vis Spectrophotometry. Retrieved from [Link]
-
Technology Networks. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 6. Absorption spectra in ethanol: experimental UV spectrum (a) and.... Retrieved from [Link]
-
Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Retrieved from [Link]
-
ATB. (n.d.). Methyl4-methoxybenzoate | C 9 H 10 O 3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ResearchGate. (2026, February 18). (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate).. Retrieved from [Link]
-
PubChem. (n.d.). Propyl p-methoxybenzoate. Retrieved from [Link]
-
PubMed. (2004, June 15). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]
-
Shimadzu. (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from [Link]
-
Semantic Scholar. (2017). Spectral Parameters Of Methyl Orange Interacted With Ethanol-Water Mixtures. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]
-
European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]
-
ResearchGate. (n.d.). A Experimental UV-Vis spectra of studied TBPT molecules in ethanol and.... Retrieved from [Link]
-
MDPI. (2023, July 14). Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra for compounds 2a-e: (4 μМ in ethanol): neutral (a),.... Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV–Vis spectra.. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 5. (a) The experimental UV–visible spectrum (Ethanol) of NPBS. (b).... Retrieved from [Link]
-
PubMed. (2014, February 27). Structural, energetic, and UV-Vis spectral analysis of UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate
[1][2][3][4]
Part 1: Executive Safety Directives (The "Kill Rules")
Before handling this compound, you must internalize three critical safety constraints. Failure to adhere to these can result in the generation of highly toxic byproducts or regulatory non-compliance.
-
NO BASES: Never mix this waste with basic solutions (NaOH, KOH, Ammonia).[1][2] The chlorohydrin moiety (3-chloro-2-hydroxypropyl) can cyclize under basic conditions to form epoxides (similar to epichlorohydrin), which are volatile, flammable, and highly toxic alkylating agents.[1][2]
-
SEPARATE HALOGENS: This is a Halogenated Organic Waste .[1] It must never be commingled with non-halogenated solvents (e.g., pure acetone, methanol).[1][2] Halogenated waste requires high-temperature incineration with acid gas scrubbers to prevent the formation of dioxins and hydrochloric acid mist.
-
MOISTURE SENSITIVITY: Keep waste containers tightly sealed. Hydrolysis of the ester linkage releases 3-chloro-1,2-propanediol (3-MCPD) , a known Group 2B carcinogen and genotoxin.[1][2]
Part 2: Technical Hazard Profiling & Causality[1]
To dispose of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate safely, we must deconstruct its chemical risks.[1][2] We are not just throwing away a "chemical"; we are managing a reactive intermediate.[1]
| Functional Group | Associated Hazard | Disposal Implication |
| Chlorohydrin Moiety (Cl-CH2-CH(OH)-) | Alkylating Potential: Can cross-link DNA.Cyclization: Forms epoxides at pH > 8.[1] | Strict pH Control: Waste stream must remain Neutral or slightly Acidic (pH 5-7).[1] Avoid metal containers (corrosion risk).[1][3] |
| Ester Linkage (-COO-) | Hydrolysis Risk: Breaks down in water/humidity to release 4-methoxybenzoic acid and 3-MCPD .[1] | Segregation: Do not mix with aqueous waste streams.[1] Use anhydrous organic solvents for rinsing.[1] |
| Aromatic Ring (4-methoxybenzoate) | UV Stability: Potential UV absorber; generally stable but adds carbon load for incineration.[1] | Incineration: Requires high BTU input for complete destruction.[1] |
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Applicable for: Expired reagent, contaminated solids, weighing boats.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal cans due to potential HCl generation from hydrolysis.[1]
-
Stabilization: If the solid is damp or potentially reactive, cover it with a layer of inert absorbent (Vermiculite or Diatomaceous Earth) to mitigate moisture absorption.[1]
-
Labeling: Mark clearly as "Solid Waste: Toxic, Halogenated Organic."
-
Sealing: Parafilm the cap to prevent atmospheric moisture ingress.[1]
B. Liquid Waste (Solutions/Mother Liquors)
Applicable for: Reaction mixtures, HPLC waste, washing solvents.[1][2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[1][2]
-
pH Check: Verify the solution is NOT basic .[1] If the reaction involved a base, quench carefully with dilute acid (e.g., 1M HCl) to pH 6-7 before adding to the waste container.[1][2]
-
Transfer: Pour into a dedicated "Halogenated Solvent Waste" carboy (typically yellow-walled or specifically tagged).[1]
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.[1]
Part 4: Logical Disposal Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of this specific compound, emphasizing the critical "Stop" points for safety.
Figure 1: Decision matrix for the safe disposal of this compound, highlighting the critical pH check to prevent toxic cyclization.
Part 5: Regulatory Compliance & Waste Codes[2]
Proper coding ensures the waste is routed to the correct incinerator.[1] While this specific molecule may not have a unique "U" or "P" list code, it falls under broader categories.
| Regulatory Body | Classification / Code | Rationale |
| EPA (RCRA) | HOC (Halogenated Organic Compounds) | Contains C-Cl bonds.[1] Requires incineration at ≥1000°C. |
| EPA (RCRA) | D002 (Corrosivity) | Conditional:[1] Only apply if the waste solution pH is <2 or >12.[1]5. |
| EU Waste Code | 07 01 03* | Organic halogenated solvents, washing liquids, and mother liquors.[1][2] |
| DOT (Transport) | UN 2810 or UN 3077 | Likely "Toxic solid/liquid, organic, n.o.s."[1][2] depending on formulation. |
Note on Incineration: The facility receiving this waste must be permitted to handle halogenated organics. The combustion of this molecule produces Hydrogen Chloride (HCl) .[1] The facility must have wet scrubbers to neutralize this acid gas.[1]
Part 6: Emergency Spill Procedures
If a spill occurs during the disposal process:
-
Evacuate & Ventilate: If the material is heated or in a volatile solvent, clear the area.[1]
-
PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1][2] If dust is present, use an N95 or P100 respirator.[1][2]
-
Containment:
-
Decontamination: Wash the surface with soap and water.[1][4] Collect all rinse water as Halogenated Waste .[1]
References
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Lists.[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Chloro-1,2-propanediol (3-MCPD).[1] (Precursor/Hydrolysis Product Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Guidelines on Halogenated Waste Segregation). Retrieved from [Link][1][2]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate
Introduction: A Proactive Approach to Safety
This document is built on the principle of proactive risk mitigation. The recommendations herein are derived from the safety profiles of structurally related chemicals, including chlorinated compounds, hydroxypropylated substances, and benzoate derivatives. Our primary objective is to empower you with a robust framework for safe handling, ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Structurally-Informed Analysis
The chemical structure of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate informs our understanding of its potential hazards. The molecule combines a chlorinated aliphatic chain with a benzoate ester, suggesting a potential for multiple hazard classifications.
-
Skin and Eye Damage: The presence of a chlorinated functional group is a significant consideration. Compounds like 3-Chloroperoxybenzoic acid are known to cause severe skin burns and eye damage.[1][2] Similarly, benzoic acid derivatives can be potent eye irritants, with compounds like 4-Hydroxybenzoic acid classified as causing serious eye damage.[3] Therefore, it is imperative to treat this compound as a substance capable of causing severe skin and eye irritation or damage upon contact.
-
Respiratory Irritation: Handling the compound as a powder or generating aerosols during solution preparation could lead to respiratory tract irritation.[3][4] Many organic acids and their derivatives can irritate the respiratory system.[5]
-
Ingestion Hazards: While the acute oral toxicity is unknown, ingestion should always be avoided. Related compounds can be harmful if swallowed, potentially causing gastrointestinal irritation.
Given these potential risks, a conservative and comprehensive approach to personal protective equipment (PPE) is warranted.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles are mandatory to protect against splashes.[6] A face shield should be worn over the goggles, especially when handling larger quantities (>50g) or during procedures with a high risk of splashing or aerosolization.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7] Always check the glove manufacturer's compatibility chart for breakthrough time. Discard and replace gloves immediately if they become contaminated. Do not reuse disposable gloves. |
| Body Protection | Laboratory Coat & Chemical-resistant Apron | A standard, fully-buttoned laboratory coat is the minimum requirement.[7] For procedures involving significant splash potential, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved Respirator | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available and dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter is required.[7] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential for minimizing risk. The following operational and disposal plans provide step-by-step guidance.
Engineering Controls and Safe Handling
Your first line of defense is a properly functioning laboratory environment.
-
Ventilation: Always handle this compound in a certified chemical fume hood.[1][7] This is the most effective way to control inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersal of dust.[7]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[7]
-
Transfers: Use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the solid. Avoid creating dust.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9] Contaminated clothing must be removed immediately and washed before reuse.[9][10]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Characterization: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[10][11]
-
Containerization:
-
Collect all waste in a designated, leak-proof container that is compatible with the chemical.[12][13]
-
The container must be clearly labeled with a "Hazardous Waste" label, listing all contents by their full chemical name and approximate percentages.[11][12]
-
Keep waste containers securely sealed except when adding waste.[13]
-
-
Disposal of "Empty" Containers:
-
Thoroughly empty the original container.[12]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[12]
-
After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for rinsed chemical containers.[11]
-
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, must be collected in a sealed bag or container labeled as hazardous waste.[13]
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[11][14]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
